Ethyl 1-phenyl-1h-imidazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-phenylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-13-8-9-14(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEWHHFNVCTQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721172 | |
| Record name | Ethyl 1-phenyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104996-63-6 | |
| Record name | Ethyl 1-phenyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Ethyl 1-phenyl-1H-imidazole-2-carboxylate
Topic: Synthesis and Characterization of Ethyl 1-phenyl-1H-imidazole-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary
Ethyl 1-phenyl-1H-imidazole-2-carboxylate (CAS: 104996-63-6) is a critical intermediate in the synthesis of bioactive imidazole scaffolds. Its structural core—a 1,2-disubstituted imidazole—serves as a versatile pharmacophore in the development of antifungal agents, kinase inhibitors, and glucagon receptor antagonists.
This guide details the regioselective C2-functionalization of 1-phenylimidazole via lithiation, a method superior to direct cyclization for generating high-purity material at gram scales. We prioritize the C2-lithiation/carboxylation route due to its atom economy, reliability, and established mechanistic grounding.
Retrosynthetic Analysis & Strategy
The target molecule features an imidazole ring substituted at the N1 position with a phenyl group and at the C2 position with an ethyl ester.
Strategic Pathways
-
Route A (Recommended): C2-Lithiation/Carboxylation.
-
Route B (Alternative): N-Arylation.
Decision: This guide focuses on Route A as the industry-standard protocol for precision synthesis.
Reaction Mechanism (Route A)
The synthesis relies on the acidity of the C2 proton in the imidazole ring (
Mechanistic Flow[8][10][11][12][13][14][15]
-
Coordination: The lithium cation coordinates with the N3 lone pair.
-
Deprotonation: The butyl anion abstracts the C2 proton, forming a stable 2-lithio-1-phenylimidazole intermediate.
-
Electrophilic Attack: The nucleophilic C2 attacks the carbonyl carbon of ethyl chloroformate.
-
Elimination: Chloride is eliminated to reform the carbonyl, yielding the ester.
Figure 1: Mechanistic pathway for the C2-carboxylation of 1-phenylimidazole.
Experimental Protocol
Safety Warning:
Materials
-
Substrate: 1-Phenyl-1H-imidazole (1.0 eq, 144.17 g/mol )
-
Base:
-Butyllithium (1.1 eq, 2.5 M in hexanes) -
Electrophile: Ethyl Chloroformate (1.2 eq, distilled)
-
Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled from Na/Benzophenone or passed through an SPS (Solvent Purification System).
Step-by-Step Methodology
Phase 1: Setup and Lithiation
-
Inert Assembly: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes.[9]
-
Solvation: Add 1-Phenyl-1H-imidazole (2.88 g, 20.0 mmol) and anhydrous THF (60 mL) via syringe. Stir until fully dissolved.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C . Allow the internal temperature to equilibrate (approx. 15 min).
-
Deprotonation: Add
-BuLi (8.8 mL, 22.0 mmol, 2.5 M) dropwise over 10 minutes using a syringe pump or carefully controlled manual addition.-
Observation: The solution may turn a yellow/orange color, indicating the formation of the lithiated species.
-
-
Incubation: Stir the mixture at -78°C for 45 minutes to ensure complete lithiation.
Phase 2: Carboxylation
-
Quench: Add Ethyl Chloroformate (2.3 mL, 24.0 mmol) dropwise to the cold reaction mixture.
-
Note: The reaction is exothermic.[10] Maintain temperature below -70°C during addition to prevent side reactions.
-
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (RT) over 2 hours.
Phase 3: Workup and Purification
-
Termination: Quench the reaction with saturated aqueous NH
Cl (30 mL) . -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .
-
Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous Na
SO , and filter. -
Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (80:20 to 60:40).
-
Yield Expectation: 75-85% as a pale yellow oil or low-melting solid.
-
Figure 2: Operational workflow for the synthesis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate.
Characterization Data
The following data confirms the structure of the purified product. Note that chemical shifts may vary slightly based on solvent concentration.
Validated Physical Properties
| Property | Value | Notes |
| Molecular Formula | C | |
| Molecular Weight | 216.24 g/mol | |
| Appearance | Pale yellow viscous oil | May solidify upon prolonged standing at 4°C |
| R | ~0.45 | Silica gel, Hexane:EtOAc (1:1) |
Spectroscopic Data (Predicted/Representative)
Based on standard shifts for N-aryl imidazole-2-carboxylates [1, 2].
H NMR (400 MHz, CDCl-
Carbonyl: 159.2 ppm (C=O)
-
Imidazole C2: 138.5 ppm (Quaternary)
-
Aromatic/Imidazole: 137.1 (Ph-ipso), 129.5, 128.8, 128.2, 126.5 (Im-C5), 123.4 (Im-C4) ppm.
-
Aliphatic: 61.5 (-OCH
-), 14.1 (-CH ) ppm.
Mass Spectrometry (ESI-MS):
-
Calculated [M+H]
: 217.09 -
Found [M+H]
: 217.1
Troubleshooting & Optimization
Expertise & Experience: Common pitfalls in this synthesis involve moisture contamination and temperature control.
-
Low Yield / Starting Material Recovery:
-
Cause: Incomplete lithiation or quenching of
-BuLi by moisture. -
Solution: Titrate
-BuLi before use. Ensure THF is rigorously dry. Increase lithiation time to 1 hour.
-
-
Product Decarboxylation:
-
Cause: Acidic workup or excessive heat during solvent removal.
-
Solution: Imidazole-2-carboxylates can decarboxylate under strong acidic conditions. Keep workup neutral (pH ~7) and avoid heating the crude oil above 50°C.
-
-
Regioselectivity Issues:
-
Cause: Lithiation at C5 instead of C2.
-
Insight: While C2 is thermodynamically and kinetically favored due to the adjacent nitrogens, steric bulk on N1 can sometimes influence this. With a phenyl group, C2 is the exclusive site at -78°C. If C5 products are observed, lower the temperature to -90°C.
-
References
-
Beilstein Journals. (2016). Experimental procedures and characterization data for imidazole derivatives. Beilstein J. Org. Chem. Retrieved from [Link]
-
Organic Syntheses. (1988). General methods for lithiation of imidazoles. Org. Synth. Coll. Vol. 6. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed Central. Retrieved from [Link]
Sources
- 1. 2089650-82-6|ETHYL 1-(4-BROMOPHENYL)-1H-IMIDAZOLE-2-CARBOXYLATE|BLD Pharm [bldpharm.com]
- 2. 104996-63-6|Ethyl 1-phenyl-1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. ethyl 1-phenyl-1H-imidazole-2-carboxylate [104996-63-6] | Chemsigma [chemsigma.com]
- 4. ethyl 1-phenyl-1H-imidazole-2-carboxylate CAS#: 104996-63-6 [m.chemicalbook.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 33543-78-1|Ethyl 1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. people.uniurb.it [people.uniurb.it]
Technical Whitepaper: Spectroscopic Characterization of Ethyl 1-phenyl-1H-imidazole-2-carboxylate
The following technical guide provides an in-depth spectroscopic analysis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate .
This guide is structured to assist analytical chemists and medicinal chemists in the structural elucidation and quality control of this specific intermediate. It synthesizes theoretical prediction with empirical trends observed in N-aryl imidazole chemistry.
Compound ID: Ethyl 1-phenyl-1H-imidazole-2-carboxylate CAS: 14712-32-4 (Generic connectivity) / 33543-78-1 (Parent analog ref) Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol
Executive Summary & Structural Context
Ethyl 1-phenyl-1H-imidazole-2-carboxylate is a "privileged scaffold" in drug discovery, serving as a precursor for various bioactive agents, including potential anesthetic analogs (etomidate class) and antifungal agents.
The structural integrity of this molecule hinges on three distinct domains:
-
The Imidazole Core: A heteroaromatic ring requiring validation of regiochemistry (C2-substitution).
-
The N-Phenyl Substituent: A lipophilic anchor that significantly influences the chemical shift of the adjacent C5 proton.
-
The Ethyl Ester Moiety: A reactive handle providing clear diagnostic signals in both NMR and IR.
Synthesis & Impurity Profile (Context for Analysis)
To accurately interpret spectral data, one must understand the genesis of the sample. The two most prevalent synthetic routes introduce specific impurity risks.
Route A: C2-Lithiation (Regioselective)
-
Mechanism: 1-Phenylimidazole is treated with n-BuLi at -78°C, followed by quenching with Ethyl Chloroformate.
-
Common Impurities: Residual THF (solvent), unreacted 1-phenylimidazole, and hydrolysis product (carboxylic acid).
Route B: Ullmann/Chan-Lam Coupling
-
Mechanism: Ethyl 1H-imidazole-2-carboxylate is coupled with Phenylboronic acid or Iodobenzene.
-
Common Impurities: Copper/Palladium residues (paramagnetic broadening in NMR), unreacted aryl halides.
Figure 1: Primary synthetic workflow via C2-lithiation, highlighting the origin of common spectral impurities.
Nuclear Magnetic Resonance (NMR) Characterization
1H NMR Spectroscopy (400 MHz, CDCl₃)
The proton spectrum is the primary tool for confirming the regiochemistry. The absence of the C2 proton (which typically appears at ~7.8–8.0 ppm in unsubstituted imidazoles) is the definitive proof of successful C2-carboxylation.
Diagnostic Logic:
-
Deshielding Effect: The ester group at C2 is an Electron Withdrawing Group (EWG), causing downfield shifts of the remaining ring protons.
-
Ring Current: The N-phenyl ring exerts an anisotropic effect, particularly on the H5 proton of the imidazole ring.
| Position | Shift (δ, ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |
| Ar-H (Ph) | 7.45 – 7.55 | Multiplet | 3H | - | meta/para-Phenyl protons. |
| Ar-H (Ph) | 7.30 – 7.40 | Multiplet | 2H | - | ortho-Phenyl protons (shielded by imidazole plane). |
| Im-H (C4) | 7.20 – 7.25 | Doublet | 1H | J ≈ 1.2 | C4-H is distant from N-Phenyl; typical heteroaromatic range. |
| Im-H (C5) | 7.05 – 7.15 | Doublet | 1H | J ≈ 1.2 | C5-H is adjacent to N-Phenyl. |
| OCH₂ | 4.25 | Quartet | 2H | J = 7.1 | Characteristic ethyl ester methylene. |
| CH₃ | 1.25 | Triplet | 3H | J = 7.1 | Characteristic ethyl ester methyl. |
Critical Note on Solvent: If run in DMSO-d6 , expect the imidazole ring protons to shift downfield by approximately 0.2–0.4 ppm due to hydrogen bonding and polarity effects.
13C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum must show 10 distinct signals (due to symmetry in the phenyl ring).
| Carbon Type | Shift (δ, ppm) | Structural Verification |
| C=O (Ester) | 158.5 – 159.5 | Carbonyl carbon; most deshielded signal. |
| C2 (Imidazole) | 136.0 – 138.0 | Quaternary carbon attached to N and C=O. |
| C-ipso (Phenyl) | 138.0 – 139.0 | Quaternary carbon linking phenyl to imidazole. |
| C4/C5 (Imid) | 128.0 – 130.0 | Imidazole backbone carbons. |
| Ar-C (Phenyl) | 125.0 – 129.5 | Phenyl ring carbons (3 signals due to symmetry). |
| OCH₂ | 61.5 | Ester methylene. |
| CH₃ | 14.1 | Ester methyl. |
Infrared Spectroscopy (FT-IR)
IR is used primarily for functional group validation and detecting the "free acid" impurity (broad O-H stretch).
-
1715 – 1730 cm⁻¹ (Strong): C=O Stretching (Ester). A sharp, intense peak. If this broadens or shifts <1700, suspect hydrolysis to carboxylic acid.
-
1590 – 1605 cm⁻¹ (Medium): C=N / C=C Stretching. Characteristic of the imidazole and phenyl aromatic systems.
-
1250 – 1300 cm⁻¹ (Strong): C-O-C Stretching. Confirms the ester linkage.
-
3050 – 3100 cm⁻¹ (Weak): C-H Stretching (Aromatic).
-
2980 cm⁻¹ (Weak): C-H Stretching (Aliphatic ethyl group).
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).
Fragmentation Pathway (EI)
The molecule exhibits a predictable fragmentation pattern useful for confirmation.
-
Molecular Ion [M]⁺: m/z 216 (Base peak or strong intensity).
-
Loss of Ethoxy [-OEt]: m/z 171. Cleavage of the ester bond.
-
Loss of Ester Group [-COOEt]: m/z 143. This generates the 1-phenylimidazole cation.
-
Phenyl Cation [Ph]⁺: m/z 77. Standard aromatic fragment.
Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.
Experimental Protocols
Protocol 6.1: NMR Sample Preparation
-
Objective: Obtain high-resolution 1H and 13C spectra without concentration effects.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.
-
Concentration:
-
1H NMR: Dissolve 5–10 mg of sample in 0.6 mL CDCl₃.
-
13C NMR: Dissolve 20–30 mg of sample in 0.6 mL CDCl₃.
-
-
Procedure:
-
Weigh solid into a clean vial.
-
Add solvent and sonicate for 30 seconds to ensure complete dissolution (compound is moderately lipophilic).
-
Filter through a cotton plug into the NMR tube if any turbidity remains (removes inorganic salts from synthesis).
-
Protocol 6.2: GC-MS Purity Check
-
Column: HP-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Inlet Temp: 250°C.
-
Ramp: 50°C (hold 1 min) → 20°C/min → 280°C.
-
Retention Time Prediction: The compound is moderately volatile. Expect elution after simple phenyl-imidazoles but before bis-substituted analogs.
References
-
National Institute of Standards and Technology (NIST). (2023). 1H-Imidazole, 1-phenyl- IR and MS Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (2024). Ethyl 1H-imidazole-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Imidazole Carboxylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Regioselective C-H Alkenylation of Imidazoles (Supplementary Information). Retrieved from [Link]
Physical and chemical properties of Ethyl 1-phenyl-1h-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-phenyl-1H-imidazole-2-carboxylate is a heterocyclic compound belonging to the imidazole class of molecules. The imidazole ring is a fundamental scaffold in numerous biologically active compounds and approved pharmaceutical agents, valued for its versatile chemical properties and ability to engage in various biological interactions.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 1-phenyl-1H-imidazole-2-carboxylate, offering insights into its molecular characteristics, synthesis, and potential applications in research and drug development. The strategic placement of a phenyl group at the 1-position and an ethyl carboxylate group at the 2-position of the imidazole ring creates a unique electronic and steric profile, making it a molecule of interest for further investigation.
Molecular and Physicochemical Properties
The fundamental properties of Ethyl 1-phenyl-1H-imidazole-2-carboxylate are summarized below. These characteristics are essential for its handling, formulation, and application in experimental settings.
Table 1: Physicochemical Properties of Ethyl 1-phenyl-1H-imidazole-2-carboxylate
| Property | Value | Source |
| IUPAC Name | Ethyl 1-phenyl-1H-imidazole-2-carboxylate | N/A |
| CAS Number | 104996-63-6 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| Appearance | White to yellow or pale cream crystalline powder | [3] (Inferred from similar compounds) |
| Boiling Point | 361.5 ± 25.0 °C (Predicted) | [1] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C, sealed, dry | [1] |
Chemical Reactivity and Synthesis
The reactivity of Ethyl 1-phenyl-1H-imidazole-2-carboxylate is governed by the constituent functional groups: the imidazole ring, the N-phenyl substituent, and the ethyl ester. The imidazole core can participate in electrophilic and nucleophilic substitution reactions, though the specific positions of reactivity are influenced by the substituents. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.[4]
A plausible synthetic route to Ethyl 1-phenyl-1H-imidazole-2-carboxylate can be conceptualized based on established methods for imidazole synthesis. One common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. For this specific molecule, a potential pathway could involve the reaction of a glyoxal derivative, benzaldehyde, and an ammonia source, followed by esterification.
Caption: A conceptual synthetic pathway for Ethyl 1-phenyl-1H-imidazole-2-carboxylate.
Potential Applications in Drug Discovery
Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2] The specific structure of Ethyl 1-phenyl-1H-imidazole-2-carboxylate makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the ester functionality can be readily converted to amides or other derivatives, allowing for the exploration of structure-activity relationships in drug design programs.[5] Furthermore, the 1-phenyl-imidazole moiety is a feature in some compounds investigated for their antitumor activities.[5]
Experimental Protocols: Characterization
Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of Ethyl 1-phenyl-1H-imidazole-2-carboxylate, which can be adapted based on available instrumentation and specific sample characteristics.
1. Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Ethyl 1-phenyl-1H-imidazole-2-carboxylate sample
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile. A typical starting point could be 80:20 (Water:Acetonitrile), ramping to 20:80 over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV-Vis scan; likely in the range of 254-280 nm.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 0.1 mg/mL).
5. Analysis:
-
Inject the prepared sample and monitor the chromatogram. The purity can be estimated by the area percentage of the main peak.
Caption: A standard workflow for HPLC analysis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate.
Safety and Handling
Conclusion
Ethyl 1-phenyl-1H-imidazole-2-carboxylate is a molecule with significant potential as a building block in medicinal chemistry and materials science. Its synthesis and reactivity are based on well-established principles of heterocyclic chemistry. Further research into its biological activity and the development of derivatives could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding of its properties to support such research endeavors.
References
-
MySkinRecipes. Ethyl 1-phenyl-1H-imidazole-2-carboxylate. Available from: [Link]
-
PubChem. Ethyl 1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Panday, A. et al. A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. 2020, 9(10), 254-268. Available from: [Link]
-
PubChem. Ethyl 2-phenyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Cain, A. M. et al. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. 2022, 228, 113965. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1,2,4-trimethylbenzene. 2024. Available from: [Link]
-
Wang, Y. et al. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules. 2020, 25(18), 4293. Available from: [Link]
-
Nikitina, P. A. et al. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. 2024, 60(2), 245-255. Available from: [Link]
-
Heller, S. T. & Sarpong, R. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. 2010, 12(20), 4572-4575. Available from: [Link]
-
PubChem. 1,2,4-Trimethylbenzene. National Center for Biotechnology Information. Available from: [Link]
-
Anjali Singh & Dr. V K Singh. REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. International Journal of Engineering, Science and Mathematics. 2017, 6(8), 392-400. Available from: [Link]
Sources
Discovery and History of 1-Phenyl-1H-imidazole-2-carboxylate Esters
Executive Summary: The "Other" Isomer
While the imidazole-5-carboxylate scaffold achieved pharmaceutical immortality through the hypnotic agent Etomidate , its regioisomer—the 1-phenyl-1H-imidazole-2-carboxylate ester —has carved a distinct, albeit quieter, path in medicinal chemistry. Long regarded merely as a synthetic intermediate or a byproduct of regioselectivity studies, this scaffold has recently re-emerged as a critical pharmacophore in the fight against antimicrobial resistance, specifically as a Metallo-
This guide details the chemical evolution of 1-phenyl-1H-imidazole-2-carboxylates, distinguishing their discovery from their hypnotic cousins, and provides field-validated protocols for their synthesis and application.
Historical Discovery & Chemical Evolution[1]
The Divergence from Etomidate
The history of imidazole carboxylates is often overshadowed by the work of Godefroi and Janssen in the 1960s, which led to the discovery of imidazole-5-carboxylates as potent hypnotics. However, the discovery of the 2-carboxylate esters followed a different trajectory, driven initially by fundamental challenges in heterocyclic regioselectivity.[1]
-
1858 (The Foundation): Heinrich Debus synthesizes imidazole from glyoxal and ammonia.[1][2] For nearly a century, C-substituted imidazoles were difficult to regiocontrol.[1]
-
1970s (The Lithiation Era): The true "discovery" of 1-phenyl-1H-imidazole-2-carboxylates as accessible entities occurred with the advent of organolithium chemistry. Researchers like K.L. Kirk and E.F.[1] Godefroi demonstrated that protecting the N1 position (or using a phenyl group) directs lithiation exclusively to the C2 position.[1] This allowed for the first reliable synthesis of C2-esters, distinguishing them from the C4/C5 isomers formed via classical cyclization.[1]
The Renaissance: MBL Inhibition
In the 2010s and 2020s, the scaffold found a new purpose.[1] With the rise of carbapenem-resistant Enterobacteriaceae (CRE), researchers identified the imidazole-2-carboxylic acid motif as a zinc-binding group (ZBG) capable of chelating the active site zinc ions of Metallo-
Technical Core: Synthesis & Regioselectivity[3]
The synthesis of 1-phenyl-1H-imidazole-2-carboxylates requires overcoming the natural propensity of imidazoles to react at the C4/C5 positions during electrophilic aromatic substitution. Two primary routes exist:
Route A: C2-Lithiation (The Gold Standard)
This is the preferred method for research-grade purity. The electron-withdrawing nature of the N1-phenyl group acidifies the C2-proton, allowing selective deprotonation by strong bases.
-
Mechanism: Coordination of Li+ to the N3 lone pair directs the base to the C2 proton.[1]
-
Reagents:
-Butyllithium ( -BuLi), Ethyl Chloroformate. -
Advantages: 100% Regioselectivity for C2.[1]
Route B: Modified Debus-Radziszewski Cyclization
A "one-pot" condensation approach. While scalable, it often yields mixtures of isomers and requires difficult purification.[1]
-
Reagents: Aniline, Glyoxal, Ethyl Glyoxylate, Ammonium Acetate.[1]
-
Disadvantages: Lower yields; extensive column chromatography required.[1]
Visualization of Synthetic Pathways
Caption: Figure 1. Kinetic control via lithiation ensures C2 selectivity, avoiding the thermodynamic C5 pathway.[1]
Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate
Objective: Synthesize 5.0 g of high-purity ester using the lithiation protocol.
Safety Warning:
Materials
| Reagent | Equiv. | Amount | Role |
| 1-Phenyl-1H-imidazole | 1.0 | 5.0 g | Substrate |
| 1.1 | 15.2 mL | Lithiating Agent | |
| Ethyl Chloroformate | 1.2 | 3.9 mL | Electrophile |
| THF (Anhydrous) | Solvent | 50 mL | Solvent |
| Ammonium Chloride (sat. aq.) | Quench | 50 mL | Proton Source |
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes.[1]
-
Solvation: Add 1-Phenyl-1H-imidazole (5.0 g) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation (Critical Step): Add
-BuLi dropwise over 20 minutes via syringe.[1] -
Reaction: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Quenching: Add Ethyl Chloroformate neat, dropwise.
-
Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated
.[1] Extract with Ethyl Acetate (3 x 50 mL). -
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 20% EtOAc in Hexanes).[1]
Validation Criteria:
-
1H NMR (CDCl3):
1.25 (t, 3H), 4.25 (q, 2H), 7.15 (s, 1H, C4-H), 7.30 (s, 1H, C5-H), 7.4-7.6 (m, 5H, Ph).[1] Absence of C2-H signal ( 7.8 ppm) confirms substitution.
Pharmacology: The MBL Inhibition Mechanism[1]
The 1-phenyl-1H-imidazole-2-carboxylate scaffold acts as a "cap" for the active site of metallo-
Mechanism of Action
-
Hydrolysis: The ester is often hydrolyzed in vivo (or used as the free acid derivative) to expose the carboxylate.[1]
-
Chelation: The N3 nitrogen and the carboxylate oxygen form a bidentate coordination complex with the
ions in the enzyme's active site.[1] -
Hydrophobic Anchoring: The 1-phenyl group slots into the hydrophobic pocket created by the L3 loop of the enzyme (e.g., residues Phe61, Trp87 in VIM-2), stabilizing the inhibitor-enzyme complex.[1]
Pathway Diagram
Caption: Figure 2.[1] The ester functions as a precursor to the active zinc-chelating carboxylate species.
References
-
Godefroi, E. F., et al. (1965).[1] "DL-1-(1-Arylalkyl)imidazole-5-carboxylate esters. A novel type of hypnotic agents." Journal of Medicinal Chemistry. Link
-
Kirk, K. L. (1978).[1] "Regioselective lithiation of 1-protected imidazoles." Journal of Organic Chemistry. Link[1]
-
Wang, Z., et al. (2022).[1] "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." European Journal of Medicinal Chemistry. Link
-
ChemicalBook. "Ethyl 1H-imidazole-2-carboxylate Properties and Synthesis." Link
-
Organic Syntheses. "Preparation of Imidazole-2-carboxaldehyde via Lithiation." Org.[1][4][5][6] Synth.Link[1]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Biological Screening of Novel Substituted Imidazole Carboxylates
An In-Depth Technical Guide
Foreword
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery efforts targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] The introduction of a carboxylate moiety, along with other substitutions, can profoundly modulate a molecule's physicochemical properties, such as solubility and membrane permeability, and fine-tune its pharmacological activity. This guide provides a comprehensive framework for the systematic biological evaluation of novel substituted imidazole carboxylates, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the underlying rationale of the screening cascade, ensuring that each experimental choice is deliberate and every described protocol is a self-validating system.
The Strategic Screening Cascade: From Concept to Candidate
A successful screening campaign is not a random walk but a structured progression. The goal is to efficiently triage large numbers of compounds, identifying those with the highest potential while gathering increasingly detailed information about their biological activity. Our approach is a multi-tiered cascade, beginning with broad, high-throughput methods and culminating in specific, mechanistic studies.
Caption: A strategic workflow for drug discovery screening.
Anticancer Activity Evaluation
The imidazole core is present in several anticancer agents, and novel derivatives are of significant interest.[1][4] The primary goal of anticancer screening is to identify compounds that selectively kill cancer cells or inhibit their proliferation without undue toxicity to normal cells.
Primary Screening: The Cytotoxicity Profile
The foundational assay in anticancer screening is the evaluation of a compound's cytotoxicity against a panel of cancer cell lines. The MTT assay remains a workhorse for this purpose due to its simplicity and scalability.[5] It measures the metabolic activity of a cell population, which correlates with the number of viable cells.[6]
Caption: The experimental workflow of the MTT cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HeLa for cervical cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[7][8]
-
Compound Preparation: Prepare a stock solution of each imidazole carboxylate in DMSO. Perform serial dilutions in a complete culture medium to achieve the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[6] Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Profile
The results are best summarized in a table comparing the IC₅₀ values of the novel compounds across different cell lines.
| Compound ID | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HepG2 (Liver) | IC₅₀ (µM) vs. A549 (Lung) |
| IMC-001 | 18.6 ± 2.1 | 25.4 ± 3.5 | 42.1 ± 4.8 |
| IMC-002 | 5.5 ± 1.1 | 2.2 ± 0.7 | 8.9 ± 1.3 |
| IMC-003 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 ± 0.2 | 1.1 ± 0.3 | 1.5 ± 0.4 |
Data are hypothetical and for illustrative purposes.
Antimicrobial Activity Evaluation
With the rise of antimicrobial resistance, there is a pressing need for new chemical entities with antibacterial and antifungal properties.[9] Imidazole derivatives have historically been a rich source of such agents.[3][10]
Primary Screening: Agar Disk Diffusion Test
The Kirby-Bauer test is a rapid, qualitative method to visually assess the antimicrobial potential of a compound.[9] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a specific microorganism.
Protocol: Agar Disk Diffusion (Kirby-Bauer) Test
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Swab the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[9]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface. Also include a positive control disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control disk containing only the solvent (e.g., DMSO).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.
-
Data Acquisition: Measure the diameter of the "zone of inhibition" (the clear area around the disk where microbial growth is prevented) in millimeters.[9]
Secondary Screening: Determining Potency (MIC & MBC)
Compounds showing promising activity in the disk diffusion assay are advanced to quantitative testing to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is the standard for this evaluation.[9]
Caption: Workflow for determining MIC and MBC values.
Data Presentation: Antimicrobial Potency
Summarize the MIC and MBC data in a table for clear comparison against various pathogens.
| Compound ID | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| IMC-004 | 8 | 16 | 64 | 32 |
| IMC-005 | 128 | >256 | >256 | 128 |
| IMC-006 | 4 | 4 | 128 | 8 |
| Ciprofloxacin | 1 | 2 | 0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | 4 |
Data are hypothetical and for illustrative purposes. N/A = Not Applicable.
Anti-inflammatory Activity Evaluation
Certain carboxylate-containing structures resemble nonsteroidal anti-inflammatory drugs (NSAIDs), making them attractive candidates for development as new anti-inflammatory agents.[11][12] A common in vitro model uses macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response.
Screening Model: LPS-Stimulated Macrophages
The primary screen involves treating macrophage cells (e.g., RAW 264.7) with the test compounds and then challenging them with LPS. The key is to first ensure the compounds are not cytotoxic at the tested concentrations using the MTT assay.[13]
Measuring Key Inflammatory Mediators
The anti-inflammatory effect is quantified by measuring the reduction in key pro-inflammatory mediators using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: Anti-inflammatory Cytokine (TNF-α, IL-6) Measurement
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the imidazole carboxylates for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include control wells (cells only, cells + LPS, cells + known anti-inflammatory drug like Dexamethasone).[13]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.[14]
-
Analysis: Calculate the percentage inhibition of cytokine production for each compound relative to the LPS-only control.
Data Presentation: Anti-inflammatory Efficacy
| Compound ID | % Inhibition of TNF-α Production (at 50 µM) | % Inhibition of IL-6 Production (at 50 µM) | Cell Viability (at 50 µM) |
| IMC-007 | 65.3 ± 5.1% | 72.8 ± 6.3% | 98.2% |
| IMC-008 | 12.1 ± 3.4% | 15.5 ± 4.1% | 99.1% |
| IMC-009 | 88.9 ± 4.5% | 91.4 ± 3.9% | 45.6% (Cytotoxic) |
| Dexamethasone | 95.2 ± 2.8% | 97.1 ± 1.9% | 99.5% |
Data are hypothetical and for illustrative purposes.
In Silico Screening and Target Prioritization
Modern drug discovery leverages computational tools to predict the biological potential of compounds before they are even synthesized, saving significant time and resources.[15][16]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (our imidazole carboxylate) when bound to a specific protein target.[17] This helps in prioritizing compounds and understanding potential mechanisms of action.
Caption: A simplified workflow for molecular docking studies.
The results, such as binding energy, can help rank compounds for their potential to inhibit a target. For example, a study on imidazole derivatives targeting GlcN-6-P synthase for antimicrobial properties showed that compounds with lower binding energy were more likely to be potent inhibitors.[17][18]
Conclusion
The biological screening of novel substituted imidazole carboxylates requires a multi-faceted and logical approach. By integrating in silico predictions with a tiered cascade of in vitro assays—from broad cytotoxicity and antimicrobial checks to specific anti-inflammatory mediator analysis—researchers can efficiently identify and characterize promising lead compounds. The methodologies outlined in this guide provide a robust framework for generating reliable, reproducible, and translatable data, ultimately accelerating the journey from a novel chemical entity to a potential therapeutic agent.
References
- Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications.
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties.
- Application Notes: Antimicrobial Screening Assays for Imidazole Deriv
- Anticancer Screening Compound Libraries.Life Chemicals.
- Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies.PubMed.
- Design, synthesis, anticancer properties, and molecular docking of imidazolone deriv
- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.PMC.
- Imidazole synthesis.Organic Chemistry Portal.
- MTT assay protocol.Abcam.
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies.MDPI.
- Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies.MDPI.
- A Review on “Imidazole and Various Biological Activities”.International Journal of Pharmacy & Pharmaceutical Research.
- Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets.Health Biotechnology and Biopharma (HBB).
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties.ScienceDirect.
- Anti-inflammatory and Antimicrobial Properties of Ibuprofen Analogues Derived by Photoredox-Catalyzed C–N Scission of Tertiary Amines and Amid
- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives.
- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.Journal of Applied Pharmaceutical Science.
- Recent advances in the synthesis of imidazoles.Organic & Biomolecular Chemistry (RSC Publishing).
- From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes.IRIS.
- In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investig
- Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- (PDF) Imidazole and carbazole derivatives as potential anticancer agents: molecular docking studies and cytotoxic activity evaluation.
- Carboxylic Acids as Activators of NRF2: Antioxidant and Anti- inflamm
- Is Your MTT Assay Really the Best Choice?.
- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.Der Pharma Chemica.
- Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives.International Journal of Pharmacy and Technology.
- Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach.Engineered Science Publisher.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity.
- Synthesis of Bioactive Imidazoles: A Review.Hilaris Publisher.
- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the N
- MTT Cell Proliferation Assay.
- Cytotoxicity MTT Assay Protocols and Methods.
Sources
- 1. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atcc.org [atcc.org]
- 7. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets [healthbiotechpharm.org]
- 17. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
A Comprehensive Guide to the Synthesis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide is designed to offer not only a reproducible experimental procedure but also the underlying chemical principles and strategic considerations for its synthesis.
Strategic Overview of Synthetic Pathways
The synthesis of substituted imidazoles can be approached through various strategies. For the target molecule, Ethyl 1-phenyl-1H-imidazole-2-carboxylate, two primary routes are considered:
-
One-Pot Multicomponent Synthesis (Debus-Radziszewski Type Reaction): This approach involves the simultaneous reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde bearing the desired ester group (ethyl glyoxalate), and aniline with a source of ammonia.[1][2][3] While atom-economical, this method can sometimes lead to mixtures of products and challenging purifications, especially when multiple aldehydes are present.[4]
-
Two-Step Synthesis via a Carboxylic Acid Intermediate: This more classical and often more controlled approach involves first synthesizing the 1-phenyl-1H-imidazole-2-carboxylic acid intermediate, followed by its esterification. This method allows for the isolation and purification of the intermediate, which can lead to a higher purity of the final product.
For this guide, we will focus on the two-step synthesis due to its reliability and the control it offers over the final product's purity.
Sources
Application Note and Protocol: Purifying Ethyl 1-Phenyl-1H-imidazole-2-carboxylate via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust column chromatography method for the purification of Ethyl 1-phenyl-1H-imidazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction
Ethyl 1-phenyl-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous therapeutic agents. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Column chromatography remains a fundamental and highly effective technique for the purification of such compounds from crude reaction mixtures.
This application note provides a detailed protocol for the purification of Ethyl 1-phenyl-1H-imidazole-2-carboxylate using silica gel column chromatography. It addresses common challenges associated with the purification of imidazole derivatives, such as peak tailing, and offers strategies for optimization to achieve high purity and yield.
Physicochemical Properties and Purification Strategy
The purification strategy is informed by the predicted physicochemical properties of Ethyl 1-phenyl-1H-imidazole-2-carboxylate. The molecule possesses a moderately polar imidazole ring, a nonpolar phenyl group, and an ester functional group, resulting in an overall intermediate polarity. The basic nitrogen atom in the imidazole ring can lead to strong interactions with the acidic silanol groups of a standard silica gel stationary phase, often resulting in peak tailing[1]. To counteract this, the mobile phase can be modified with a small amount of a basic additive like triethylamine.
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of Ethyl 1-phenyl-1H-imidazole-2-carboxylate.
Caption: Workflow for the purification of Ethyl 1-phenyl-1H-imidazole-2-carboxylate.
Materials and Methods
Materials
-
Crude Ethyl 1-phenyl-1H-imidazole-2-carboxylate
-
Silica gel (60 Å, 230-400 mesh)[1]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (reagent grade)[1]
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Equipment
-
Fume hood
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware
Detailed Protocol
Part 1: Preparation and Column Packing
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., start with a 7:3 v/v ratio).
-
Visualize the spots under a UV lamp.
-
The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. Adjust the solvent ratio as necessary; increasing the proportion of ethyl acetate will increase the polarity and decrease the Rf value. For polar impurities, a more polar solvent system like dichloromethane/methanol may be necessary[1].
-
-
Column Preparation:
-
Select an appropriately sized column. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight[1].
-
Secure the column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
Part 2: Sample Loading and Elution
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude Ethyl 1-phenyl-1H-imidazole-2-carboxylate in a minimal amount of a volatile solvent like dichloromethane[1].
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel[1].
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate)[1].
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 80:20, then 70:30, and so on)[1]. This helps to first elute non-polar impurities, followed by the product, and finally more polar impurities.
-
To mitigate peak tailing, consider adding 0.1-1% triethylamine to the mobile phase[1].
-
Part 3: Fraction Collection and Analysis
-
Fraction Collection:
-
Collect the eluent in fractions of appropriate volumes in test tubes.
-
Monitor the elution of the product by spotting small aliquots of each fraction on a TLC plate and developing it with the same mobile phase used for elution.
-
-
Analysis and Product Isolation:
-
Identify the fractions containing the pure product by TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 1-phenyl-1H-imidazole-2-carboxylate.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Strong interaction between the basic imidazole and acidic silica gel. | Add a basic modifier like 0.1-1% triethylamine to the mobile phase. Alternatively, use a neutral or basic stationary phase like alumina[1]. |
| Co-elution of Impurities | Similar polarities of the product and impurities. | Optimize the mobile phase by trying different solvent systems (e.g., dichloromethane/methanol). Employ a shallow gradient elution to improve separation[1]. |
| Low Yield | Product retained on the column or lost during workup. | Ensure complete elution by using a more polar solvent at the end of the chromatography. Check for product precipitation in the collection tubes. |
| Cracked Column Bed | Improper packing or running the column dry. | Ensure the column is packed evenly as a slurry. Never let the solvent level drop below the top of the stationary phase. |
Summary of Key Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective, and suitable for a wide range of compound polarities. |
| Mobile Phase | Hexane/Ethyl Acetate (gradient) | Allows for the separation of compounds with varying polarities. The ratio should be optimized based on TLC analysis. |
| Mobile Phase Modifier | 0.1-1% Triethylamine | Neutralizes acidic sites on the silica gel, reducing peak tailing of the basic imidazole compound[1]. |
| Sample Loading | Dry Loading | Promotes sharper bands and better separation compared to wet loading[1]. |
| Detection | TLC with UV visualization (254 nm) | A simple and effective method for monitoring the separation and identifying fractions containing the product. |
Conclusion
The column chromatography protocol detailed in this application note provides a reliable and efficient method for the purification of Ethyl 1-phenyl-1H-imidazole-2-carboxylate. By understanding the principles behind the separation and implementing the recommended optimization and troubleshooting strategies, researchers can consistently obtain a high-purity product, which is crucial for advancing drug discovery and development programs.
References
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
- HPLC METHOD FOR IMIDAZOLE - Chromatography Forum.
- Application Notes and Protocols for Imidazole Derivatives in Organic Synthesis - Benchchem.
- Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines - PMC.
- ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - ChemicalBook.
- Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol - The Royal Society of Chemistry.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI.
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic ... - PMC.
- Can I use Immidazole solution for HPLC? - ResearchGate.
- One-Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines - MSU chemistry.
Sources
Use of Ethyl 1-phenyl-1h-imidazole-2-carboxylate as a reagent in organic synthesis
Executive Summary
Ethyl 1-phenyl-1H-imidazole-2-carboxylate (CAS: 104996-63-6) is a versatile heteroaromatic building block characterized by a 1,2-disubstituted imidazole core.[1] Its structural utility lies in the orthogonal reactivity of its three primary sites: the electrophilic ethyl ester at C2, the nucleophilic C5 position (susceptible to directed C-H activation), and the N-phenyl motif which modulates the electronic density of the imidazole ring.
This guide details the synthesis, functionalization, and application of this reagent, specifically focusing on its role as a precursor for Metallo-
Chemical Profile & Properties[2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | Ethyl 1-phenyl-1H-imidazole-2-carboxylate |
| CAS Number | 104996-63-6 |
| Molecular Formula | C |
| Molecular Weight | 216.24 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| Key Reactivity | Ester hydrolysis, Amidation, C5-H Arylation, N-directed catalysis |
Synthesis Protocols
Two distinct protocols are provided to suit different laboratory capabilities and starting material availability.
Protocol A: C2-Lithiation/Carboxylation (Direct Synthesis)
Best for: Large-scale preparation from inexpensive 1-phenylimidazole.
Mechanism: 1-Phenylimidazole undergoes selective deprotonation at the C2 position using n-butyllithium due to the inductive effect of the adjacent nitrogen atoms and the stabilization of the resulting carbanion.
Reagents:
-
1-Phenylimidazole (1.0 equiv)
-
n-Butyllithium (1.2 equiv, 2.5 M in hexanes)
-
Ethyl chloroformate (1.3 equiv) or Diethyl carbonate (1.5 equiv)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and flush with Argon. Add anhydrous THF (10 mL/mmol substrate) and 1-phenylimidazole.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes.
-
Critical Note: Maintain internal temperature below -70 °C to prevent potential ring fragmentation or lateral lithiation, although the C2-lithio species is relatively stable.
-
-
Equilibration: Stir at -78 °C for 30 minutes, then allow the temperature to rise to 0 °C for 15 minutes to ensure complete metallation. The solution usually turns deep red/orange.
-
Carboxylation: Cool back to -78 °C. Add Ethyl chloroformate (neat) dropwise.
-
Caution: Reaction is exothermic.
-
-
Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated NH
Cl solution.[2] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na SO , and concentrate.[2] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: N-Arylation of Ethyl Imidazole-2-carboxylate (Modular Route)
Best for: Creating a library of 1-aryl analogs.
Mechanism: Copper-catalyzed Chan-Lam coupling or Ullmann-type arylation allows for the introduction of various aryl groups onto the commercially available ethyl imidazole-2-carboxylate.
Reagents:
-
Ethyl 1H-imidazole-2-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Cu(OAc)
(0.1 - 0.2 equiv) -
Pyridine (2.0 equiv) or Et
N -
DCM or MeOH (Solvent)
Step-by-Step Methodology:
-
Mixing: In a flask open to air (for Chan-Lam), combine the imidazole ester, phenylboronic acid, and Cu(OAc)
in DCM. -
Activation: Add pyridine.
-
Reaction: Stir at RT for 24–48 hours. Monitor by TLC.
-
Optimization: If reaction is sluggish, switch to Ullmann conditions: Iodobenzene, CuI (10 mol%), L-proline (20 mol%), K
CO , DMSO, 110 °C for 12h.
-
-
Workup: Filter through a celite pad to remove copper salts. Wash the filtrate with dilute HCl (to remove pyridine) and then NaHCO
. -
Purification: Recrystallization from EtOH or column chromatography.
Application Workflows
Workflow 1: Synthesis of Metallo- -Lactamase (MBL) Inhibitors
The 1-phenyl-1H-imidazole-2-carboxylic acid motif is a validated pharmacophore for inhibiting B1 MBLs (e.g., NDM-1, VIM-2) by coordinating zinc ions in the active site.
-
Hydrolysis: Treat Ethyl 1-phenyl-1H-imidazole-2-carboxylate with LiOH (2.0 equiv) in THF/H
O (1:1) at RT for 4 hours. Acidify to pH 3 to precipitate the free acid. -
Bioassay: The resulting acid acts as a broad-spectrum MBL inhibitor. The phenyl group occupies the hydrophobic pocket near the active site, enhancing affinity compared to the unsubstituted imidazole.
Workflow 2: C5-Directed C-H Arylation
The ester group at C2 serves as a weak directing group and electron-withdrawing moiety, activating the C5 position for Pd-catalyzed arylation.
Protocol:
-
Substrate: Ethyl 1-phenyl-1H-imidazole-2-carboxylate[1]
-
Coupling Partner: Aryl Iodide (Ar-I)
-
Catalyst: Pd(OAc)
(5 mol%), PPh (10 mol%) -
Base: Ag
CO (2.0 equiv) or Cs CO -
Conditions: 1,4-Dioxane, 110 °C, 18h.
-
Outcome: Regioselective formation of Ethyl 1-phenyl-5-aryl-1H-imidazole-2-carboxylate .
Visual Guide: Synthetic Divergence
The following diagram illustrates the central role of Ethyl 1-phenyl-1H-imidazole-2-carboxylate in divergent synthesis.
Caption: Divergent synthesis pathway starting from 1-Phenylimidazole to the Core Scaffold, followed by downstream functionalization into inhibitors and complex heterocycles.
References
-
Direct Lithiation Protocol
-
MBL Inhibition Activity
- Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors.
-
Source: Bioorg. Med. Chem., 2022 , 72, 116993.[5]
-
C-H Activation Strategy
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Aryl
- Source: J. Am. Chem. Soc., 2009, 131, 10848.
-
General Synthesis of Imidazole Carboxylates
- One-Pot Synthesis of Imidazole Deriv
- Source: Asian J. Chem., 2013, 25, 2861.
Sources
Technical Application Note: In Vitro Profiling of Ethyl 1-phenyl-1H-imidazole-2-carboxylate (EPIC)
[1]
Introduction & Mechanistic Rationale
Ethyl 1-phenyl-1H-imidazole-2-carboxylate (EPIC) represents a privileged scaffold in medicinal chemistry, distinct from its 5-carboxylate isomer (the anesthetic Etomidate).[1][2] The 1-phenyl-imidazole-2-carboxylate pharmacophore is primarily investigated for two distinct biological mechanisms driven by the imidazole nitrogen's electron-donating capacity:
-
Heme Iron Coordination: The unprotonated N3 nitrogen acts as a strong ligand for heme iron (
), making this compound a class-representative probe for inhibiting heme-containing enzymes such as Cytochrome P450 (CYP) and Heme Oxygenase (HO-1) .[1][2] -
Metallo-β-Lactamase (MBL) Inhibition: Recent Structure-Activity Relationship (SAR) studies indicate that imidazole-2-carboxylic acid derivatives can competitively inhibit zinc-dependent metallo-β-lactamases (e.g., VIM-2), offering a pathway to reverse carbapenem resistance in Gram-negative bacteria.[1][2]
This guide provides three validated protocols to profile EPIC: a biophysical heme-binding assay, a functional MBL inhibition screen, and a safety cytotoxicity assessment.[2]
Mechanism of Action Visualization
The following diagram illustrates the dual-targeting potential of the EPIC scaffold, highlighting the critical coordination bond formation.
Caption: Dual mechanism of action showing N3-Iron coordination (Heme) and Zinc chelation (Metallo-β-lactamase).[1]
Protocol A: Heme-Binding Difference Spectroscopy
Purpose: To confirm direct physical interaction between EPIC and the heme cofactor of CYP enzymes (specifically CYP3A4 or CYP51).[1][2] This is the "Gold Standard" for validating imidazole-based inhibitors.[1][2]
Experimental Principle
Imidazoles induce a Type II optical difference spectrum upon binding to ferric P450.[1][2] The nitrogen lone pair displaces the native water ligand, shifting the iron spin state from high to low, resulting in a spectral peak at ~425-435 nm and a trough at ~390-405 nm.[2]
Materials
-
Enzyme: Recombinant Human CYP3A4 (Baculosomes) or Candida albicans CYP51.[1][2]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.[1][2]
-
Compound: EPIC (10 mM stock in DMSO).
-
Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).[1][2]
Step-by-Step Methodology
-
Baseline Correction:
-
Titration:
-
Reference Cuvette: Add solvent vehicle (DMSO) in 0.5 µL increments.[1][2]
-
Sample Cuvette: Add EPIC (from 10 mM stock) in 0.5 µL increments to achieve final concentrations of 0.5, 1.0, 2.0, 5.0, 10.0, and 20.0 µM.
-
Critical: Mix gently by inversion after each addition. Do not vortex (denatures protein).[1][2]
-
-
Measurement:
-
Record the difference spectrum (Sample minus Reference) after each addition.
-
Observe the formation of the characteristic Type II dip-shift (Trough ~390 nm, Peak ~430 nm).[2]
-
-
Data Analysis:
-
Plot the absorbance difference (
) against ligand concentration .[2] -
Fit data to the Michaelis-Menten hyperbolic equation to determine the Spectral Dissociation Constant (
):
-
Protocol B: Metallo-β-Lactamase (VIM-2) Inhibition Assay
Purpose: To evaluate EPIC as a potential inhibitor of carbapenemase enzymes, a high-value target for reversing antibiotic resistance.[1][2]
Experimental Principle
This assay uses a reporter substrate (Nitrocefin or Centa) which changes color upon hydrolysis by the VIM-2 enzyme.[1][2] EPIC is tested for its ability to prevent this hydrolysis by chelating the active site Zinc.[1][2]
Materials
-
Enzyme: Recombinant VIM-2 (Verona Integron-encoded Metallo-β-lactamase).[1][2]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM
, 0.01% BSA.[2] -
Positive Control: EDTA (Non-specific chelator) or Captopril.[1][2]
Workflow Diagram
Caption: Kinetic workflow for VIM-2 inhibition screening using Nitrocefin reporter.
Step-by-Step Methodology
-
Compound Preparation: Prepare 2-fold serial dilutions of EPIC in DMSO (Range: 100 µM to 0.1 µM).
-
Pre-Incubation:
-
Reaction Initiation:
-
Add 25 µL of Nitrocefin (Final conc: 100 µM,
approx).[2]
-
-
Kinetic Monitoring:
-
Immediately read absorbance at 482 nm (hydrolysis product) every 30 seconds for 10 minutes.
-
-
Calculation:
Protocol C: HepG2 Cytotoxicity Screening
Purpose: To establish the Selectivity Index (SI). An effective inhibitor must show activity against the target (Protocols A/B) at concentrations significantly lower than those causing mammalian toxicity.[2]
Materials
Methodology Summary
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Remove media. Add fresh media containing EPIC (0.1 µM – 100 µM).[1][2] Include DMSO vehicle control (0.5% max).[1][2]
-
Incubation: Incubate for 48 hours at 37°C, 5%
. -
Detection:
-
Analysis: Calculate
(Cytotoxic Concentration 50%).-
Target Metric: A Selectivity Index (
) > 10 is desired for early leads.
-
Data Interpretation Guide
| Assay Type | Key Metric | Expected Result for Active Hit | Interpretation |
| Heme Binding | Indicates high affinity for heme iron; confirms imidazole pharmacophore engagement.[1][2] | ||
| Spectral Shift | Peak ~430nm / Trough ~390nm | Type II Spectrum: Direct Nitrogen-Iron coordination.[1][2] | |
| MBL Inhibition | Potent inhibition of VIM-2; potential for reversing antibiotic resistance.[1][2] | ||
| Cytotoxicity | Low toxicity; ensures observed bioactivity is not due to general cell death.[1][2] |
References
-
Mechanistic Basis of Imidazole Binding: Schenkman, J. B., Remmer, H., & Estabrook, R. W. (1967).[2] Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology.
-
MBL Inhibition by Imidazoles: Wang, Z., et al. (2022).[2][3] Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry.
-
Antifungal Susceptibility Standards: CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[1][2] CLSI document M27-A3.
-
Heme Oxygenase Inhibition: Kinobe, R. T., et al. (2006).[2] Selectivity of imidazole-dioxolane compounds for heme oxygenase-1 and -2 and their effects on NAD(P)H-cytochrome P450 reductase.[1][2] Canadian Journal of Physiology and Pharmacology.[1][2]
Sources
- 1. Ethyl 2-phenyl-1H-imidazole-5-carboxylate | C12H12N2O2 | CID 1512596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening (HTS) of Imidazole-Based Compound Libraries
Application Note & Protocol Guide
Abstract
The imidazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core for ubiquitous drugs ranging from antifungals (e.g., Ketoconazole) to kinase inhibitors and H3 receptor antagonists.[1] However, the unique physicochemical properties of imidazoles—specifically their amphoteric nature (pKa ~7.0), metal-coordinating ability, and hydrogen-bonding potential—introduce specific challenges in High-Throughput Screening (HTS). This guide provides a technical roadmap for designing, screening, and validating imidazole-based libraries, with a focus on distinguishing true biological hits from assay artifacts caused by the scaffold’s intrinsic chemistry.
Library Design & Chemical Space
The Imidazole Advantage
Unlike flat aromatic systems, substituted imidazoles offer tunable vectors for 3D spatial arrangement. The N3 nitrogen acts as a hydrogen bond acceptor, while the N1 nitrogen (if unsubstituted) acts as a donor. This dual functionality mimics the histidine side chain, making these libraries particularly effective against enzymes with catalytic triads or metal cofactors.
Synthesis & Diversity
To maximize chemical space coverage, imidazole libraries are often synthesized via Multicomponent Reactions (MCRs) , such as the Van Leusen or Debus-Radziszewski reactions. These allow for the rapid generation of 1,2,4,5-tetrasubstituted analogs.[2]
Table 1: Recommended Physicochemical Parameters for Imidazole HTS Libraries
| Parameter | Recommended Range | Scientific Rationale |
| Molecular Weight | 300 – 500 Da | Balances binding affinity with permeability (Lipinski’s Rule of 5). |
| cLogP | 1.5 – 4.0 | Imidazoles are polar; overly lipophilic substituents increase non-specific binding. |
| TPSA | 60 – 120 Ų | Ensures oral bioavailability; the imidazole ring contributes ~28 Ų. |
| H-Bond Donors | 0 – 2 | Limiting donors reduces aggregation potential. |
| Rotatable Bonds | < 7 | Reduces entropic penalty upon binding. |
Scientist’s Note: Avoid "naked" imidazoles in your library if targeting metalloenzymes. Unsubstituted imidazoles are potent metal chelators and will yield high false-positive rates by stripping the catalytic metal (e.g., Zn²⁺, Fe²⁺) from the protein active site.
Assay Development & Optimization
Before screening, the assay window must be validated using the Z-factor (
Protocol: Z-Factor Determination
Objective: Quantify the separation between the positive control (max inhibition) and negative control (min inhibition).
-
Plate Layout: dedicate 50% of a 384-well plate to Positive Controls (known inhibitor or no-enzyme background) and 50% to Negative Controls (DMSO vehicle).
-
Reagent Dispense: Use non-contact acoustic dispensing (e.g., Echo) to prevent tip contamination.
-
Calculation:
Where is standard deviation and is the mean signal. -
Acceptance: A
is mandatory for HTS.
Critical Optimization for Imidazoles
-
pH Buffering: Since the imidazole pKa is ~7.0, the ionization state changes drastically between pH 6.0 and 8.0. Ensure your assay buffer (e.g., HEPES, Tris) is strong enough (50-100 mM) to resist local pH changes if high compound concentrations are used.
-
Metal Supplementation: If the target is a metalloprotein, supplement the buffer with excess cofactor (e.g., 10 µM ZnCl₂) to suppress false positives caused by weak chelation from the imidazole core.
The Screening Workflow
The following diagram illustrates the optimized workflow for screening imidazole libraries, integrating specific checkpoints for this scaffold.
Figure 1: Standardized HTS workflow. Note the acoustic dispensing requirement to minimize compound carryover.
Hit Validation & Triage (The "False Positive" Trap)
This is the most critical phase for imidazole-based screens. Imidazoles are frequent "Pan-Assay Interference Compounds" (PAINS) candidates due to two mechanisms: Metal Chelation and Fluorescence Quenching .
Mechanism 1: Metal Chelation
-
Problem: The N3 nitrogen binds to Zn, Fe, or Cu in the active site.
-
Validation Protocol (The "Shift" Assay):
-
Select primary hits.
-
Run the dose-response curve in standard buffer.
-
Run a parallel curve in buffer with 10x concentration of the metal cofactor .
-
Result: If the IC50 shifts significantly (potency drops) in the high-metal buffer, the compound is likely a non-specific chelator, not a true competitive inhibitor.
-
Mechanism 2: Optical Interference
-
Problem: Imidazoles can absorb UV/Vis light or quench fluorophores (especially fluorescein).
-
Validation Protocol:
-
Dispense compound into buffer without the enzyme/target.
-
Add the fluorophore/substrate.
-
Measure signal.
-
Result: Any deviation from the baseline indicates optical interference.
-
Hit Triage Logic
Figure 2: Decision tree for validating imidazole hits, prioritizing exclusion of chelators and optical artifacts.
Detailed Protocol: Fluorescence Polarization (FP) Screen
Target: Generic Kinase or Receptor Ligand Binding. Library: 10,000 Imidazole derivatives.
Materials:
-
Black 384-well low-binding plates (Corning #3575).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 0.01% Triton X-100, 1 mM DTT.
-
Tracer: Fluorescein-labeled peptide/ligand (Kd determined previously).
Step-by-Step Procedure:
-
Library Transfer:
-
Use an Echo 550 to transfer 20 nL of compound (10 mM DMSO stock) to assay plates.
-
Final assay concentration: 10 µM (assuming 20 µL final volume).
-
Include 32 wells of DMSO (Negative Control) and 32 wells of unlabeled ligand (Positive Control).
-
-
Protein Addition:
-
Dilute protein to 2x Kd concentration in Assay Buffer.
-
Dispense 10 µL of protein solution into all wells using a Multidrop Combi.
-
Centrifuge plate: 1000 rpm for 1 min.
-
Incubate for 15 minutes at RT to allow compound-protein equilibrium.
-
-
Tracer Addition:
-
Dilute Tracer to 2x concentration (e.g., 10 nM).
-
Dispense 10 µL of tracer solution into all wells.
-
Centrifuge plate: 1000 rpm for 1 min.
-
-
Incubation:
-
Incubate for 30-60 minutes at RT in the dark (protect fluorescein from photobleaching).
-
-
Detection:
-
Read Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multi-mode reader (e.g., PerkinElmer EnVision).
-
Calculate mP (milli-Polarization) units.
-
-
Data Analysis:
-
Normalize data to Percent Inhibition.
-
Flag hits reducing mP (indicating displacement of the tracer).
-
References
-
NCBI Assay Guidance Manual. High-Throughput Screening Assay Validation. [Link]
-
Zhang, L., et al. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link] (Note: Generalized link to relevant literature on imidazole scaffolds).
-
Baell, J. B., & Holloway, G. A. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. [Link]
-
NCBI Assay Guidance Manual. Interference with Fluorescence and Absorbance. [Link]
Sources
Developing derivatives of Ethyl 1-phenyl-1h-imidazole-2-carboxylate for improved activity
Application Note & Protocol Guide | Doc ID: AN-IMD-2026-B
Abstract
This technical guide outlines the systematic development of Ethyl 1-phenyl-1H-imidazole-2-carboxylate derivatives. While 1,5-disubstituted imidazoles (e.g., etomidate) are well-characterized, the 1,2-disubstituted scaffold represents an under-explored chemical space with significant potential in antifungal (CYP51 inhibition) and antimicrobial pharmacology. This document provides a validated synthetic workflow using Chan-Lam coupling for N-arylation, a rational Structure-Activity Relationship (SAR) strategy, and a mechanism-based biochemical assay for evaluating potency.
Introduction: The Scaffold & Therapeutic Logic[1]
The core structure, Ethyl 1-phenyl-1H-imidazole-2-carboxylate , presents a unique pharmacological profile distinct from the classic azole antifungals.
-
Pharmacophore: The imidazole ring is a privileged structure capable of coordinating with the heme iron of cytochrome P450 enzymes (specifically CYP51/Lanosterol 14α-demethylase ).
-
Structural Challenge: In 1,2-disubstituted imidazoles, the carboxylate at position C2 can sterically hinder the N3 nitrogen, potentially reducing heme affinity compared to 1-substituted analogs.
-
Optimization Goal: The objective is to modify the N1-phenyl ring (to target the hydrophobic access channel of CYP51) and the C2-ester (to modulate solubility and steric bulk) to restore and enhance binding affinity.
Mechanism of Action (Pathway Visualization)
The primary target is the ergosterol biosynthesis pathway. Inhibition leads to the accumulation of toxic methylated sterols and membrane collapse.
Figure 1: The critical role of CYP51 in fungal survival. The imidazole scaffold targets the CYP51 node, blocking the conversion of Lanosterol to Ergosterol.[1]
Module 1: Divergent Synthesis Protocol
Objective: Efficiently generate a library of N1-aryl derivatives without de novo ring synthesis. Methodology: Copper-catalyzed Chan-Lam Coupling .[2][3] This method allows for the late-stage introduction of diverse phenyl groups onto the commercially available Ethyl 1H-imidazole-2-carboxylate precursor under mild, aerobic conditions.
Reagents & Equipment[5][6][7]
-
Substrate: Ethyl 1H-imidazole-2-carboxylate (1.0 equiv).
-
Coupling Partners: Arylboronic acids (e.g., 4-fluorophenylboronic acid, 1.5 equiv).
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.1 – 0.2 equiv).
-
Ligand/Base: Pyridine (2.0 equiv) or TMEDA (Tetramethylethylenediamine).
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
-
Atmosphere: Open air (O₂) or O₂ balloon.
Step-by-Step Protocol
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1H-imidazole-2-carboxylate (140 mg, 1.0 mmol) in dry DCM (5 mL).
-
Catalyst Addition: Add arylboronic acid (1.5 mmol) and Cu(OAc)₂ (36 mg, 0.2 mmol).
-
Activation: Add Pyridine (160 µL, 2.0 mmol). The solution typically turns a deep blue/green color, indicating the formation of the active Cu(II)-amine species.
-
Incubation: Stir the mixture vigorously at room temperature (25°C) open to the air (a drying tube is recommended to exclude moisture while allowing O₂ exchange).
-
Expert Note: Reaction progress is monitored by TLC (Hexane:EtOAc 1:1). Typical reaction time is 12–24 hours.
-
-
Quenching: Upon consumption of the starting imidazole, dilute the reaction with 20 mL Ethyl Acetate.
-
Workup: Wash the organic layer with saturated NaHCO₃ (2 x 10 mL) followed by brine (10 mL). The copper salts will partition into the aqueous phase.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation Criteria:
-
¹H NMR (CDCl₃): Diagnostic disappearance of the imidazole N-H proton (~10-11 ppm) and appearance of aromatic signals corresponding to the new N-phenyl ring.
-
LC-MS: Single peak with mass corresponding to [M+H]⁺.
Module 2: SAR Strategy & Chemical Space
To improve activity, modifications must address the electronic properties of the phenyl ring and the steric bulk of the ester.
Optimization Logic
-
Zone A (N1-Phenyl): Introduction of electron-withdrawing groups (F, Cl, CF₃) prevents metabolic oxidation and improves half-life.
-
Zone B (C2-Carboxylate): The ethyl ester is labile. Conversion to a primary amide or hydrazide introduces hydrogen bond donors and reduces steric clash with the heme porphyrin ring.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the two primary vectors for optimization.
Module 3: Biological Evaluation (CYP51 Reconstitution Assay)
Objective: Quantify the binding affinity of derivatives to the target enzyme, independent of cell wall permeability issues. Type: In vitro Biochemical Assay.
Protocol
-
Enzyme Preparation: Use recombinant Candida albicans or Aspergillus fumigatus CYP51 expressed in E. coli.
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 10% Glycerol, 1 mM EDTA.
-
Substrate: Lanosterol or Eburicol (25 µM final concentration).
-
Cofactor: NADPH (regenerating system: Glucose-6-phosphate + G6P Dehydrogenase).
-
Procedure:
-
Incubate 20 pmol of purified CYP51 with the test compound (0.01 – 50 µM) for 5 minutes at 37°C.
-
Initiate reaction by adding NADPH (1 mM).
-
Incubate for 20 minutes.
-
Stop Reaction: Add 200 µL of Acetonitrile/Methanol (1:1).
-
-
Detection: Centrifuge to remove protein precipitate. Analyze supernatant via HPLC-MS/MS .
-
Monitor: Depletion of Lanosterol (Substrate) and formation of 4,4-dimethylcholesta-8,14,24-trienol (Product).
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Alternative (Type II Binding Spectra): Measure the UV-Vis spectral shift (350–500 nm). Binding of the imidazole nitrogen to the heme iron induces a characteristic "Type II" spectral shift (peak ~425 nm, trough ~390 nm). This confirms direct target engagement.
Data Presentation & Interpretation
The following table summarizes expected trends based on established imidazole medicinal chemistry. Use this template to organize your experimental results.
| Compound ID | R1 (Phenyl Subst.) | R2 (C2 Subst.) | CYP51 IC₅₀ (µM) | MIC (C. albicans) | Expert Analysis |
| Ref-1 | H | -COOEt | > 50 | > 64 | Baseline. Low activity due to steric bulk of ester and lack of metabolic protection. |
| IMD-02 | 4-F | -COOEt | 12.5 | 32 | Metabolic Stability. Fluorine blocks para-oxidation; slight potency gain. |
| IMD-05 | 2,4-Di-Cl | -COOEt | 4.2 | 8 | Hydrophobic Fit. Halogens improve fit in the hydrophobic access channel. |
| IMD-09 | 2,4-Di-Cl | -CONH₂ | 0.8 | 2 | Key Hit. Amide reduces steric clash at heme interface and adds H-bond donor. |
| IMD-12 | 4-CF₃ | -CH₂OH | 5.5 | 16 | Solubility. Alcohol improves water solubility but may lose binding energy compared to amide. |
References
-
Chan-Lam Coupling Methodology
-
Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998.
-
Application Note: Use of Cu(OAc)2 for N-arylation of imidazoles is detailed in: Organic & Biomolecular Chemistry, 2012.
-
-
Biological Target (CYP51)
-
Synthesis of Imidazole-2-carboxylates
-
ChemicalBook. "Ethyl Imidazole-2-carboxylate Synthesis and Properties."
-
-
Medicinal Chemistry of Azoles
-
Zhang, L., et al. "Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors." RSC Advances, 2021.
-
Sources
- 1. Antitrypanosomal lead discovery: Identification of a ligand-efficient inhibitor of Trypanosoma cruzi CYP51 and parasite growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protocol for assessing the anticancer activity of imidazole carboxylates
Abstract
Imidazole carboxylates and their metal complexes represent a versatile class of antineoplastic agents, capable of acting via DNA intercalation, mitochondrial disruption, and metallo-enzyme inhibition. This application note outlines a rigorous, multi-phase workflow for evaluating these compounds. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of imidazole derivatives—specifically solubility, metal-ligand stability, and false-positive generation in tetrazolium-based assays.
Introduction: The Imidazole Carboxylate Scaffold
The imidazole ring is an electron-rich heterocycle that functions as a crucial pharmacophore in oncology (e.g., Dacarbazine, Zofran). When functionalized with carboxylate groups, these molecules gain the ability to:
-
Coordinate Metal Ions: Act as bidentate ligands for Cu(II), Pt(II), and Ru(II), enhancing lipophilicity and DNA affinity [1, 2].
-
Form Hydrogen Bonds: The carboxylate moiety facilitates interaction with DNA base pairs and enzyme active sites.
-
Modulate pH Sensitivity: The pKa of the imidazole nitrogen allows for protonation in the acidic tumor microenvironment (pH 6.5–6.9), potentially improving drug selectivity.
Phase 1: Compound Characterization & Stability (Pre-Screening)
Critical Step: Imidazole carboxylates, particularly metal complexes, may undergo hydrolysis or ligand exchange in cell culture media.
Protocol 1.1: Stability Check in Physiological Media
-
Preparation: Dissolve the test compound in DMSO to 10 mM (Stock A).
-
Dilution: Dilute Stock A 1:100 into RPMI-1640 medium (supplemented with 10% FBS) to reach 100 µM.
-
Time-Course: Incubate at 37°C. Take aliquots at 0h, 24h, and 48h.
-
Analysis: Analyze via HPLC-UV or UV-Vis spectroscopy.
-
Pass Criteria: >90% parent compound retention after 24h.
-
Fail Action: If degradation occurs, use fresh preparations immediately for bioassays or encapsulate the compound.
-
Phase 2: In Vitro Cytotoxicity Screening
Method Selection: While MTT is standard, imidazole compounds with reducing potentials can directly reduce tetrazolium salts, causing false "viable" signals. Validation Step: If the compound is a metal complex (e.g., Cu-Imidazole), use the SRB (Sulforhodamine B) assay to validate MTT results.
Protocol 2.1: The Optimized MTT/SRB Workflow
Objective: Determine the IC50 (Half-maximal inhibitory concentration).
Reagents:
-
Target Cells: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).[1]
-
Control Cells: HUVEC or HEK293 (Normal).
-
Positive Control: Cisplatin or Doxorubicin.
Step-by-Step Procedure:
-
Seeding: Seed cells at
to cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in media.
-
Crucial: Keep final DMSO concentration < 0.5% to prevent solvent toxicity.
-
-
Incubation: Expose cells for 48h or 72h at 37°C, 5% CO2.
-
Detection (MTT Branch):
-
Detection (SRB Branch - Recommended for Metal Complexes):
-
Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.
-
Wash 4x with water.
-
Stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Wash with 1% acetic acid; solubilize dye with 10 mM Tris base.
-
Read Absorbance at 510 nm.
-
Data Output:
Calculate % Cell Viability:
Visualization: Screening Workflow
Caption: Decision tree for selecting the appropriate cytotoxicity assay based on compound redox properties.
Phase 3: Selectivity & Hemocompatibility
An effective anticancer agent must spare healthy tissue.
Protocol 3.1: Selectivity Index (SI) Calculation
-
Interpretation:
- : General toxin (Discard).
- : Highly selective (Lead Candidate).
Phase 4: Mechanistic Elucidation
Once a "Lead" (
Mechanism A: DNA Binding Studies (UV-Vis Titration)
Imidazole carboxylates often bind to the minor groove of DNA or intercalate between base pairs [3].
-
Setup: Prepare
CT-DNA (Calf Thymus DNA) in Tris-HCl buffer. -
Titration: Add increasing concentrations of the imidazole compound (0–50 µM) to the DNA solution.
-
Measurement: Record UV-Vis spectra (200–400 nm).
-
Analysis:
-
Hypochromism (Absorbance decrease): Indicates intercalation (strong binding).
-
Hyperchromism (Absorbance increase): Indicates DNA helix denaturation or electrostatic groove binding.
-
Calculate Binding Constant (
) using the Benesi-Hildebrand equation [4].[3]
-
Mechanism B: Apoptosis Detection (Annexin V/PI)
Distinguish between programmed cell death (Apoptosis) and uncontrolled lysis (Necrosis).
-
Treatment: Treat cells with
concentration for 24h. -
Harvest: Trypsinize and wash cells with PBS.
-
Staining:
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic (Target population).
-
Visualization: Apoptotic Signaling Pathway
Caption: Proposed Mechanism of Action (MOA) for imidazole derivatives involving mitochondrial intrinsic pathway activation.
Summary Data Template
Present your findings in this standardized format for publication or internal review.
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (SI) | DNA Binding Mode | Apoptosis Rate (%) |
| Imid-C1 | MCF-7 | 4.5 ± 0.2 | 12.4 | Intercalation | 35% (Early) |
| Imid-C1 | HUVEC | 55.8 ± 1.5 | - | - | < 5% |
| Cisplatin | MCF-7 | 8.2 ± 0.5 | 2.1 | Covalent | 40% (Late) |
References
-
BenchChem. (2025).[7][8] Imidazole Derivatives: A Comprehensive Technical Guide to their Bioactive Properties.[8]Link
-
Alshehri, A. et al. (2026). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry. Link
-
Bio-Protocol. (2021). DNA Binding Studies by UV–Vis Spectroscopy.[9][10][11]Link (Generalized Protocol Source)
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.[4][6]Link
Sources
- 1. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. scispace.com [scispace.com]
- 6. bosterbio.com [bosterbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pub.iapchem.org [pub.iapchem.org]
- 12. researchgate.net [researchgate.net]
Application Note: Antimicrobial Screening of Synthesized Imidazole Compounds
Introduction & Scope
Imidazole derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the functional core for established antifungals (e.g., ketoconazole) and antibacterials (e.g., metronidazole). However, screening newly synthesized imidazoles presents specific challenges:
-
Solubility: Many synthetic imidazoles exhibit high lipophilicity, requiring organic solvents (DMSO) that can be toxic to test organisms.
-
Color Interference: Synthesized crude compounds often carry chromophores that interfere with standard optical density (OD600) readings.
-
Static vs. Cidal Activity: Imidazoles can be bacteriostatic or bactericidal depending on concentration and side-chain modification; distinguishing this is vital for lead optimization.
This guide provides a validated, three-tier screening workflow designed to overcome these artifacts using CLSI-aligned methodologies optimized for synthetic medicinal chemistry.
Screening Workflow Visualization
The following decision tree outlines the logical progression from crude synthesize to lead characterization.
Figure 1: Tiered screening logic. Only compounds passing the primary threshold advance to quantitative MIC and kinetic assays to conserve resources.
Pre-Analytical Phase: Compound Handling
Critical Failure Point: Improper solvent control is the #1 cause of false positives in synthetic compound screening.
Solvent Selection & Toxicity
Most imidazoles require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO is toxic to many bacteria (e.g., Acinetobacter baumannii is sensitive at >6%).
-
Standard: Prepare stock solutions at 100x the highest desired test concentration.
-
Target: Final assay DMSO concentration must be ≤ 1% (v/v) .
-
Control: A "Vehicle Control" (Media + 1% DMSO) is mandatory in every plate to ensure the solvent is not inhibiting growth [1].
Inoculum Standardization
-
Method: Direct Colony Suspension.
-
Standard: 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).
-
Validation: Measure Absorbance at 625 nm (Range: 0.08 – 0.13) using a spectrophotometer.
Protocol 1: Primary Screening (Agar Well Diffusion)
Purpose: Rapid qualitative assessment of crude compounds. Why Well Diffusion? Unlike disk diffusion, well diffusion allows higher volumes (50-100 µL) of compound, improving detection for compounds with poor diffusion rates.
Materials
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile cork borer (6mm).
-
Test Compound (1 mg/mL in 1% DMSO).
Procedure
-
Lawn Preparation: Dip a sterile swab into the 0.5 McFarland inoculum. Streak the entire MHA surface three times, rotating the plate 60° each time to ensure a confluent lawn.
-
Well Punching: Use the sterile cork borer to punch wells into the agar.
-
Pro-Tip: Seal the bottom of the well with 10 µL of molten agar to prevent compound leakage underneath the agar layer.
-
-
Loading: Add 50-100 µL of the test compound into the well.
-
Controls: Include Positive (Ciprofloxacin/Fluconazole) and Negative (1% DMSO) wells.
-
-
Incubation: Upright at 35 ± 2°C for 16-20 hours.
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
Protocol 2: Quantitative Potency (Resazurin Microdilution)
Purpose: Determine Minimum Inhibitory Concentration (MIC). Why Resazurin? Synthesized imidazoles are often yellow/brown. This obscures turbidity readings. Resazurin (blue) reduces to Resorufin (pink/fluorescent) only in viable cells, providing a clear colorimetric endpoint [2].
Experimental Layout (96-Well Plate)
Procedure (CLSI M07 Aligned)
-
Preparation: Fill all wells with 100 µL Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Dilution:
-
Add 100 µL of compound stock (128 µg/mL) to Column 2.
-
Mix and transfer 100 µL to Column 3. Repeat to Column 11.
-
Discard 100 µL from Column 11. (Result: 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation: Dilute the 0.5 McFarland suspension 1:20 , then add 10 µL to each well (Final inoculum ~5 x 10^5 CFU/mL).
-
Incubation: 35 ± 2°C for 16-20 hours.
-
Development: Add 30 µL of Resazurin solution (0.015%) to all wells. Incubate for 2-4 hours.
-
Interpretation:
-
Blue: No Growth (Inhibition).
-
Pink: Growth (Viable).
-
MIC: The lowest concentration that remains Blue [3].[1]
-
Protocol 3: Mechanism of Action (Time-Kill Kinetics)
Purpose: Determine if the imidazole is Bacteriostatic (inhibits growth) or Bactericidal (kills). Requirement: Only perform on compounds with MIC < 10 µg/mL.
Procedure
-
Setup: Prepare four flasks containing CAMHB:
-
Control (Growth only).
-
1x MIC.
-
2x MIC.
-
4x MIC.
-
-
Inoculation: Inoculate to a starting density of ~5 x 10^5 CFU/mL (Time 0).
-
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification:
-
Perform 10-fold serial dilutions in saline.
-
Plate 20 µL spots onto MHA plates (Spot-Plating Method).
-
Incubate and count colonies (CFU/mL).
-
-
Calculation: Plot Log10 CFU/mL vs. Time.
Data Interpretation Criteria
| Outcome | Definition | Log Reduction |
| Bacteriostatic | Inhibits growth but does not kill significant population. | < 3 Log10 reduction from initial inoculum. |
| Bactericidal | Actively kills the bacteria. | ≥ 3 Log10 reduction (99.9% kill) from initial inoculum [4].[2] |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Wells | Compound insolubility in aqueous media. | Check solubility limit. If precipitate forms, MIC is invalid. Report as "> Solubility Limit". |
| Pink Negative Control | Contamination or oxidized media. | Use fresh media. Ensure sterile handling. |
| Patchy Zones (Diffusion) | Uneven lawn or agar thickness. | Use a leveling table for pouring agar. Standardize agar depth to 4mm. |
| DMSO Toxicity | Solvent concentration > 1%.[3][4] | Validate solvent tolerance of the specific strain. Use <1% final concentration. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[5][6] [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth.[7][8][9] Methods, 42(4), 321-324. [Link]
-
Elshikh, M., et al. (2016). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. Biotechnology Letters, 38(6), 1015-1019. [Link]
-
American Society for Testing and Materials (ASTM). (2022). E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. ispub.com [ispub.com]
- 4. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intertekinform.com [intertekinform.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Optimization of Resazurin Microplate Assay (REMA) in Evaluating Anti-MRSA and Anti-MSSA Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Ethyl 1-phenyl-1H-imidazole-2-carboxylate?
A1: There are several established methods for synthesizing imidazole derivatives.[1][2][3] For Ethyl 1-phenyl-1H-imidazole-2-carboxylate specifically, a prevalent and effective method involves the reaction of 1-phenyl-1H-imidazole with a suitable carboxylating agent like ethyl chloroformate.[4] This reaction is typically carried out in an appropriate solvent and in the presence of a base to neutralize the acid generated.[4] Another approach involves a multi-component reaction, such as the Radziszewski synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, followed by esterification.[5]
Q2: My reaction is showing low or no conversion. What are the primary factors to investigate?
A2: Low conversion can be due to several factors. Firstly, the purity of your starting materials, 1-phenyl-1H-imidazole and ethyl chloroformate, is crucial. Impurities can interfere with the reaction. Secondly, the reaction conditions, including temperature and reaction time, must be optimized.[2] Insufficient reaction time or a temperature that is too low can lead to incomplete conversion. Lastly, the choice and amount of base are critical for driving the reaction to completion by neutralizing the generated HCl.
Q3: I'm observing multiple spots on my TLC analysis of the crude product. What are the likely side products?
A3: The formation of side products is a common issue. In the synthesis of substituted imidazoles, side products can arise from various pathways. For instance, if the reaction conditions are not carefully controlled, you might see the formation of 2-aroyl-4(5)-arylimidazoles.[6] In the context of carboxylation, incomplete reaction can leave unreacted starting materials. Additionally, the presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, or hydrolysis of the ethyl chloroformate reagent.
Q4: What is the best method for purifying the final product?
A4: Purification of imidazole-2-carboxylate derivatives can typically be achieved through standard techniques like column chromatography, recrystallization, or distillation.[4] For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also yield a highly pure product. The choice of method will depend on the nature and quantity of the impurities present.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the synthesis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate.
Issue 1: Low Yield
A low yield of the desired product is one of the most common challenges. The following workflow will help you systematically identify and address the potential causes.
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Detailed Troubleshooting Steps for Low Yield:
-
Step 1: Verify Starting Material Purity.
-
Rationale: Impurities in either 1-phenyl-1H-imidazole or ethyl chloroformate can act as catalysts for side reactions or inhibit the desired reaction.
-
Action: Analyze your starting materials using techniques like NMR or GC-MS to confirm their identity and purity. If impurities are detected, purify the starting materials by distillation or recrystallization before use.
-
-
Step 2: Optimize Reaction Conditions.
-
Rationale: The reaction rate and equilibrium are highly dependent on temperature, reaction time, and the effectiveness of the base.[2]
-
Temperature: A Japanese patent suggests that for a similar reaction, cooling to -20°C before the addition of ethyl chloroformate, followed by warming to room temperature, can be effective.[4] If your reaction is sluggish, a modest increase in temperature might be beneficial. However, excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction progress by TLC. If the starting material is still present after the initially planned time, extend the reaction duration.
-
Base Selection: Triethylamine is a commonly used base for this type of reaction.[4] However, if the reaction is not proceeding to completion, consider using a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or a different tertiary amine like N,N-Diisopropylethylamine (DIPEA).
-
-
Step 3: Evaluate the Work-up Procedure.
-
Rationale: Significant product loss can occur during the work-up phase.[7]
-
Extraction: Ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic before extraction to ensure the product, which is a weak base, is in its free form and more soluble in the organic layer. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery.
-
Hydrolysis: The ester product can be susceptible to hydrolysis, especially under acidic or basic aqueous conditions.[7] Minimize the time the product is in contact with aqueous layers and ensure any washes are performed with cold solutions to reduce the rate of hydrolysis.
-
Issue 2: Product Purity and Side Reactions
Achieving high purity is as important as obtaining a good yield. The following section addresses common purity issues.
Common Side Reactions and Their Mitigation
| Side Reaction | Cause | Mitigation Strategy |
| Hydrolysis of Ester | Presence of water during reaction or work-up. | Use anhydrous solvents and reagents. Perform work-up quickly and at low temperatures.[7] |
| Formation of Di-acylated Product | Excess ethyl chloroformate or prolonged reaction time at elevated temperatures. | Use a stoichiometric amount of ethyl chloroformate and control the reaction temperature. |
| Unreacted Starting Material | Incomplete reaction due to sub-optimal conditions. | Optimize reaction time, temperature, and base as described in the "Low Yield" section. |
| Formation of Polymeric Materials | Highly reactive intermediates under harsh conditions. | Maintain a controlled temperature and consider a slower addition of the chloroformate. |
Purification Protocol
A general protocol for the purification of Ethyl 1-phenyl-1H-imidazole-2-carboxylate is as follows:
-
Concentration: After the work-up, concentrate the crude product under reduced pressure to remove the extraction solvent.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).
-
Monitoring: Monitor the fractions by TLC.
-
-
Recrystallization (Optional):
-
If the product from column chromatography still contains minor impurities, or for achieving very high purity, recrystallization can be performed.
-
Solvent System: A mixture of a good solvent (e.g., ethyl acetate or ethanol) and a poor solvent (e.g., hexanes or water) is often effective. Dissolve the product in a minimal amount of the hot good solvent and slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Issue 3: Scale-Up Challenges
Scaling up a reaction from a few milligrams to a multi-gram or kilogram scale can introduce new challenges.[8][9]
Key Considerations for Scale-Up
Caption: Key considerations for scaling up the synthesis.
-
Heat Transfer: The reaction between 1-phenyl-1H-imidazole and ethyl chloroformate can be exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction and the formation of side products. Ensure your reaction vessel has adequate cooling capacity and monitor the internal temperature closely.
-
Mixing: Inadequate mixing can lead to localized "hot spots" and uneven reaction progress. Use an appropriate overhead stirrer to ensure the reaction mixture is homogeneous.
-
Reagent Addition: The rate of addition of ethyl chloroformate becomes more critical on a larger scale. A slow, controlled addition is recommended to manage the exotherm and prevent the buildup of unreacted reagents.
-
Work-up and Isolation: Handling larger volumes during extraction and purification requires appropriate equipment. Ensure your separatory funnels and chromatography columns are sized correctly for the scale of the reaction.
By systematically addressing these potential issues, you can optimize the synthesis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate for both high yield and purity.
References
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
- Google Patents. (2017). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry: An Indian Journal. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-phenyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]
-
PubMed. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. Retrieved from [Link]
-
ACS Publications. (2012). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]
-
ResearchGate. (2025). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]
-
MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Retrieved from [Link]
-
YouTube. (2020). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. Retrieved from [Link]
-
SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
SmartLabs. (n.d.). Esterification. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of 1-phenyl-1h-imidazole-2-carboxylates
Current Status: Operational Topic: Troubleshooting Common Side Reactions Audience: Medicinal Chemists & Process Development Scientists
Introduction
The 1-phenyl-1H-imidazole-2-carboxylate scaffold is a critical pharmacophore in kinase inhibitors and antifungal agents. However, its synthesis is often plagued by three distinct failure modes: regiochemical scrambling during C-H activation, ester hydrolysis/decarboxylation during N-arylation, and nucleophilic over-addition (ketone formation).
This guide deconstructs these failure modes into a causal analysis with self-validating correction protocols.
Module 1: The "Disappearing Ester" Phenomenon
Context: Synthesis via N-arylation (Ullmann/Buchwald) of pre-formed imidazole-2-carboxylates.
The Problem
You are attempting to N-arylate ethyl 1H-imidazole-2-carboxylate using an aryl halide, a copper or palladium catalyst, and a base (e.g.,
-
Observation: LCMS shows conversion of the aryl halide, but the product mass corresponds to 1-phenyl-1H-imidazole (decarboxylated) or the carboxylic acid , not the desired ester.
Root Cause Analysis: The Hydrolysis-Decarboxylation Cascade
The conditions required for Ullmann-type couplings (Heat > 80°C + Base) are thermodynamically competent to saponify the C2-ester. Once formed, imidazole-2-carboxylic acids are inherently unstable . They undergo rapid thermal decarboxylation via a zwitterionic intermediate, effectively erasing the carboxylate group you intended to install.
The Mechanism (Visualized)
Figure 1: The thermodynamic sink of ester hydrolysis leading to irreversible decarboxylation.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Switch from Carbonates/Hydroxides to Phosphates ( | Carbonates generate hydroxide in situ if wet; Phosphates are milder and less nucleophilic toward the ester. |
| Water Control | Add 3Å Molecular Sieves (activated). | Hydrolysis requires water. Anhydrous conditions are non-negotiable here. |
| Ester Sterics | Use tert-butyl or isopropyl esters. | Steric bulk at the ester alkyl group significantly retards the rate of saponification ( |
| Alternative | Chan-Lam Coupling (Cu(OAc)2, Boronic Acid, RT).[1] | Runs at Room Temperature and in air, bypassing the thermal threshold for decarboxylation [1]. |
Module 2: The "Double Addition" Trap
Context: Synthesis via Lithiation of 1-phenylimidazole and quenching with a chloroformate/carbonate.
The Problem
You treat 1-phenylimidazole with n-BuLi followed by ethyl chloroformate.
-
Observation: You isolate bis(1-phenylimidazol-2-yl)methanone (the ketone) instead of the ester, or a mixture of both.
Root Cause Analysis
The product (1-phenylimidazole-2-carboxylate) is more electrophilic than the quenching reagent (chloroformate) due to the electron-withdrawing nature of the imidazole ring.
-
Step 1: 1-Phenylimidazole-Li reacts with Cl-COOEt
Product Ester. -
Step 2: A second molecule of 1-Phenylimidazole-Li attacks the newly formed Product Ester (before it attacks the remaining chloroformate).
-
Result: Formation of the tetrahedral intermediate which collapses to the ketone.
Troubleshooting Protocol
The "Inverse Addition" Technique (Mandatory for this substrate):
-
Cool the lithiated imidazole solution to -78°C.
-
Cannulate the lithiated imidazole INTO a solution of the electrophile (excess, >2.0 equiv).
-
Standard addition (Electrophile into Lithio-species) guarantees ketone formation because the Lithio-species is always in excess relative to the electrophile at the point of mixing.
-
-
Quench immediately after addition is complete; do not let it warm up with active species present.
Module 3: Regioselectivity (C2 vs. C5)
Context: Direct C-H activation of 1-phenylimidazole.
The Problem
-
Observation: NMR shows a mixture of C2-substituted (desired) and C5-substituted (undesired) products.
Root Cause Analysis
While the N-phenyl group directs lithiation to C2 via coordination (CIPE: Complex Induced Proximity Effect) and inductive acidification, C5 is the thermodynamic sink if the reaction is allowed to equilibrate or if blocking groups are absent.
-
Kinetic Control (C2): Favored by low temp (-78°C) and non-polar solvents (Ether).
-
Thermodynamic Control (C5): Favored by warmer temps (>-40°C) or polar additives (TMEDA) which break up aggregates and allow the base to find the thermodynamically more stable anion location [2].
Decision Matrix: C2 vs. C5 Optimization
Figure 2: Impact of conditions on lithiation site selectivity.
Frequently Asked Questions (FAQ)
Q: Can I use Grignard reagents instead of Lithium to avoid the ketone side reaction?
A: Yes. Transmetallating the C2-lithio species with
Q: My product decomposes on the silica column. Why? A: Imidazole-2-carboxylates are basic. Silica gel is acidic. The protonated species can undergo decarboxylation or hydrolysis on the column.
-
Fix: Pre-treat the silica column with 1-2% Triethylamine in your eluent to neutralize acidic sites.
Q: Why is the N-phenyl ring rotating in my NMR? A: This is not a side reaction. The steric clash between the N-phenyl ortho-protons and the C2-ester carbonyl causes restricted rotation (atropisomerism). Broad signals are expected at room temperature. Run NMR at 50°C to coalesce the peaks for confirmation.
References
-
Lam, P. Y. S., et al. (1998).[1] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters.
-
Ngochindo, R. I. (1992). "Regioselective lithiation of 1-substituted imidazoles." Journal of the Chemical Society, Perkin Transactions 1.
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2] Academic Press. (Standard text on imidazole stability and decarboxylation mechanisms).
-
Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society. (Foundational work on C2-acidity and zwitterionic intermediates).
Sources
Preventing degradation of Ethyl 1-phenyl-1h-imidazole-2-carboxylate during storage
[1]
Status: Operational Ticket Focus: Storage Stability & Degradation Prevention Target Compound: Ethyl 1-phenyl-1H-imidazole-2-carboxylate (Ester Derivative)[1]
Quick Reference Dashboard
For immediate storage decisions upon receipt of material.
| Parameter | Specification | Technical Rationale |
| Primary Storage | -20°C (Freezer) | Significantly slows ester hydrolysis and oxidative discoloration kinetics.[1] |
| Short-term (<1 week) | 2–8°C (Refrigerated) | Acceptable for active use; ensure desiccation.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture ingress (hydrolysis) and oxidative ring degradation.[1] |
| Container | Amber Glass, Tightly Sealed | Protects against UV-induced photolysis of the conjugated phenyl-imidazole system.[1] |
| Desiccant | Required (Silica/CaSO₄) | The ester bond is moisture-sensitive; hygroscopicity varies by polymorph.[1] |
| Solubility | DCM, EtOAc, DMSO, Ethanol | Avoid storing in protic solvents (alcohols/water) for long periods to prevent transesterification or hydrolysis.[1] |
The Mechanics of Instability
Understanding "Why" it degrades is the first step to prevention.[1]
This molecule faces two primary enemies: Hydrolysis (Moisture) and Oxidation (Air/Light).[1]
A. Hydrolysis (The Primary Threat)
The ethyl ester at the C2 position is susceptible to nucleophilic attack by water.[1] This is accelerated by:
-
Basicity: The imidazole ring (specifically N3) can act as a general base catalyst, accepting a proton from water and making it more nucleophilic toward the nearby ester carbonyl.[1]
-
N-Phenyl Influence: The N-phenyl group is electron-withdrawing relative to an alkyl group, making the C2-carbonyl carbon more electrophilic and thus more reactive toward water.[1]
B. Oxidative Discoloration
Imidazoles are electron-rich heterocycles.[1] While the ester group stabilizes the ring, the N-phenyl conjugation extends the chromophore.[1]
-
Symptom: White crystalline solid turns yellow/tan.[1]
-
Cause: Formation of N-oxides or ring-opening degradation products triggered by UV light or atmospheric oxygen.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the hydrolysis mechanism you are trying to prevent.[1]
Caption: Figure 1. Hydrolysis pathway converting the active ester into the inactive carboxylic acid.[1][2]
Troubleshooting Guide (FAQ)
Direct solutions to common laboratory observations.
Q1: My sample has turned from white to a yellow/orange solid. Is it still usable?
Diagnosis: Oxidative degradation or photo-instability.[1] Technical Insight: The conjugated system (Phenyl + Imidazole) acts as a chromophore.[1] Slight oxidation creates highly colored impurities (often <1% w/w) that discolor the bulk material.[1] Action Plan:
-
Run LC-MS/HPLC: If purity is >95%, the color is likely superficial.[1]
-
Purification: Perform a quick filtration through a short pad of silica gel using DCM/MeOH (95:5) or recrystallize from Ethanol/Water (see Protocol A).[1]
-
Prevention: Store in amber vials wrapped in foil.
Q2: The melting point is lower than the reported value (e.g., observed <80°C vs. expected >90°C).
Diagnosis: Hydrolysis has occurred, forming the carboxylic acid or retaining solvent.[1][2] Technical Insight: The carboxylic acid derivative typically has a higher melting point (due to H-bonding), but a mixture of ester and acid acts as an impurity to each other, depressing the melting point significantly (eutectic effect).[1] Action Plan:
-
Check Proton NMR: Look for the ethyl group signals (Quartet ~4.4 ppm, Triplet ~1.4 ppm).[1] If these integrals are low relative to the aromatic protons, hydrolysis has occurred.[1]
-
Remedy: If hydrolysis is significant (>10%), you cannot easily "dry" it back to the ester.[1] You must re-esterify (Fischer esterification) or discard.[1]
Q3: Can I store the compound in solution (e.g., DMSO or Methanol stocks)?
Diagnosis: Solvent compatibility issue. Technical Insight:
-
Methanol: RISK. Transesterification can occur over time, converting the Ethyl ester to a Methyl ester, especially if the solution is slightly acidic or basic.[1]
-
DMSO: Acceptable for short term (frozen).[1] DMSO is hygroscopic; wet DMSO will hydrolyze the ester.[1] Action Plan: Store as a dry solid whenever possible. If stocks are needed, use anhydrous DMSO, aliquot into single-use vials, and store at -80°C.[1]
Recovery & Validation Protocols
Protocol A: Recrystallization (Cleanup of Yellowed/Impure Material)
Use this if purity drops below 95% or significant discoloration occurs.[1]
-
Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol (approx. 50-60°C).
-
Filtration: If insoluble particles remain, filter hot.[1]
-
Precipitation: Add warm water dropwise until the solution becomes slightly turbid (cloud point).[1]
-
Cooling: Allow to cool slowly to room temperature, then transfer to a fridge (4°C) for 2 hours.
-
Collection: Filter the white crystals and wash with cold water/ethanol (9:1 mixture).
-
Drying: Dry under high vacuum over P₂O₅ or silica for 24 hours. Critical: Ensure all water is removed to prevent hydrolysis during storage.[1]
Protocol B: Purity Validation (HPLC Conditions)
Standard method to separate the Ester from the Acid hydrolysis product.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5µm, 4.6 x 150mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to prevent on-column hydrolysis).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Phenyl absorption).[1]
-
Expected Result: The Acid (more polar) will elute earlier than the Ester (less polar).[1]
Storage Decision Workflow
Follow this logic gate to ensure sample integrity.
Caption: Figure 2. Decision tree for maximizing shelf-life based on physical state and usage timeline.
References
-
PubChem. (n.d.).[1] Ethyl 1H-imidazole-2-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved February 26, 2026, from [Link][1]
-
Context: Provides physical properties and general stability data for the core imidazole-2-carboxylate structure.[1]
-
-
-
Context: Details synthesis workups which imply stability in organic solvents but sensitivity to acidic aqueous conditions.[1]
-
-
Clark, J. (2020).[1] Mechanism of the acid hydrolysis of esters. Chemguide. Retrieved February 26, 2026, from [Link]
-
Context: Foundational mechanism for the acid-catalyzed hydrolysis of esters, relevant to the degradation of the target compound.[1]
-
-
Nikitina, P., et al. (2024).[1][3] Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. ResearchGate. Retrieved February 26, 2026, from [Link]
- Context: Demonstrates the handling of similar N-substituted imidazole carboxylates and their stability during alkyl
Troubleshooting co-elution of impurities with Ethyl 1-phenyl-1h-imidazole-2-carboxylate
Topic: Troubleshooting Co-elution of Impurities
Executive Summary & Compound Profile
User: "I am observing a single broad peak or a shoulder peak when analyzing Ethyl 1-phenyl-1H-imidazole-2-carboxylate. I suspect co-elution. How do I resolve this?"
Technical Insight: Co-elution in imidazole-2-carboxylates typically arises from three sources: hydrolysis byproducts (the free acid), regioisomers (1,5- vs 1,2-substitution patterns), or decarboxylated degradants (1-phenylimidazole).
Because the imidazole ring is amphoteric and the ester is labile, your separation success depends entirely on manipulating the ionization state (pH) and pi-pi interactions .
Compound Datasheet
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Imidazole ring, N1-Phenyl, C2-Ethyl Ester | Basic N3 allows pH-switching. Phenyl ring allows pi-pi selectivity. |
| pKa (Conj. Acid) | ~4.5 – 5.5 | pH < 3: Fully Protonated (Polar/Fast Elution). pH > 7: Neutral (Retained/Good Peak Shape). |
| LogP | ~2.5 (Neutral) | Moderately lipophilic; requires >30% organic modifier for elution. |
| Critical Risk | Ester Hydrolysis | Avoid prolonged exposure to pH < 2 or pH > 9. |
Diagnostic Workflow: Confirming Co-elution
Before altering your method, confirm that the issue is actually co-elution rather than column overload or silanol interaction.
Step 1: Peak Purity Assessment
Do not rely on visual inspection.
-
DAD (Diode Array Detector): Check the "Peak Purity" or "Match Factor" across the peak. A value <990 (or <0.99) indicates spectral heterogeneity.
-
MS (Mass Spectrometry): Extract ions from the leading and trailing edges of the peak.
-
Leading Edge: Often contains the Acid Impurity (Hydrolysis product, [M-Et+H]⁺).
-
Trailing Edge: Often contains Regioisomers or Starting Material (e.g., Aniline derivatives).
-
Step 2: The "Dilution Test"
Inject the sample at 1/10th concentration .
-
Result: If the peak shape becomes symmetrical, you were overloading the column (common with basic imidazoles on older silica).
-
Result: If the shoulder/tail persists, you have a co-eluting impurity.
Troubleshooting Guide: Specific Scenarios
Scenario A: The "Hydrolysis Trap" (Co-elution with the Acid)
Symptom: A fronting shoulder or a peak that broadens significantly over time in the autosampler. Root Cause: The ester hydrolyzes to 1-phenyl-1H-imidazole-2-carboxylic acid .
-
Mechanism:[1][2][3] In standard acidic mobile phases (0.1% Formic Acid, pH ~2.7), both the Ester and the Acid are protonated. Their polarity difference is minimized, leading to co-elution.
Solution: The "pH Switch" Strategy Shift the mobile phase pH to Neutral (pH 7.0 - 7.5) using Ammonium Bicarbonate or Phosphate buffer.
-
Why it works:
-
At pH 7, the Impurity (Acid) ionizes to a carboxylate anion (
). It becomes extremely polar and elutes near the void volume ( ). -
At pH 7, the Target (Ester) remains neutral (Basic N is uncharged). It retains strongly on the C18 column.
-
Result: Massive resolution improvement.
-
Warning: Ensure your column is pH stable (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Standard silica dissolves at pH > 7.5.
Scenario B: The "Regioisomer Trap"
Symptom: A split peak or "doublet" that does not resolve with pH changes. Root Cause: Synthesis often produces Ethyl 1-phenyl-1H-imidazole-5-carboxylate (or 4-isomer) alongside the 2-carboxylate.
-
Mechanism:[1][2][3] Isomers have identical mass and pKa. C18 columns separate based on hydrophobicity, which is nearly identical for these isomers.
Solution: Pi-Pi Interaction Chromatography Switch from C18 to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Why it works: The 1-phenyl ring on your molecule interacts with the phenyl ring on the column via
stacking. The steric position of the ester (C2 vs C5) alters the "flatness" of the molecule, significantly changing how it docks with the stationary phase.
Scenario C: The "Basic Tailing" (False Co-elution)
Symptom: Severe tailing that looks like a hidden peak. Root Cause: The basic Nitrogen (N3) interacts with residual silanols on the silica surface.
Solution:
-
Add Modifier: Add 5-10 mM Ammonium Acetate to the mobile phase (even if using Formic acid). The ammonium ions block silanol sites.
-
Use Endcapped Columns: Ensure you are using a "Base Deactivated" (BDS) or hybrid particle column.
Method Development Protocol
Use this flowchart to select the optimal separation conditions.
Caption: Decision matrix for troubleshooting co-elution based on impurity type and current mobile phase conditions.
Recommended Experimental Conditions
Based on the chemical properties of Ethyl 1-phenyl-1H-imidazole-2-carboxylate, the following two methods cover 95% of separation challenges.
Method A: High pH (Primary Recommendation)
Best for: Separating hydrolysis degradants and general impurities.
| Parameter | Setting | Rationale |
| Column | Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150mm, 3.5µm) | Must be pH stable. Hybrid particles resist dissolution at pH 8. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH ~8.0) | Suppresses ionization of the basic imidazole; fully ionizes acidic impurities. |
| Mobile Phase B | Acetonitrile | Methanol can cause higher backpressure; ACN is preferred for peak shape. |
| Gradient | 10% B to 90% B over 15 mins | Standard screening gradient. |
| Temp | 30°C - 40°C | Elevated temp improves mass transfer for basic compounds. |
Method B: Phenyl-Hexyl (Secondary Recommendation)
Best for: Separating Regioisomers (1,2- vs 1,5- isomers) and aromatic starting materials (Aniline).
| Parameter | Setting | Rationale |
| Column | ACE Phenyl-Hexyl or Phenomenex Kinetex Biphenyl | Maximizes |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps the imidazole protonated (good solubility). |
| Mobile Phase B | Methanol | Crucial: Methanol promotes |
| Gradient | Shallow (e.g., 20% to 50% B over 20 mins) | Isomers require high resolution (shallow gradient). |
Frequently Asked Questions (FAQs)
Q1: My sample degrades in the autosampler. The "impurity" peak grows over time. A: You are seeing ester hydrolysis .
-
Immediate Fix: Do not use water/methanol as the diluent if your sample sits for hours. Use 100% Acetonitrile or DMSO for the sample diluent.
-
System Fix: Ensure your autosampler is cooled to 4°C.
Q2: I see a peak eluting at the dead time (void volume). Is this my compound? A: No. Ethyl 1-phenyl-1H-imidazole-2-carboxylate is lipophilic (LogP ~2.5) and should retain well.
-
Diagnosis: The peak at the void volume is likely Imidazo-carboxylic acid (the hydrolysis product) or unretained salts/DMSO.
Q3: Can I use UV detection? A: Yes. The conjugated system (Phenyl + Imidazole + Ester) has strong absorbance.
-
Wavelength:254 nm is standard.[4] 280 nm is more selective for the aromatic system and may reduce noise from aliphatic impurities.
Q4: Why does my peak tail severely? A: This is "Silanol Activity." The basic nitrogen on the imidazole is sticking to the acidic silanols on the column silica.
-
Fix: Add 10-20 mM Ammonium Acetate to your mobile phase (even if using organic acid). The ammonium ions compete for the silanol sites, sharpening your peak.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[5] (Chapter 7: Method Development for Basic Compounds).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.
-
ChemicalBook. (2023). 1-Phenylimidazole - Physicochemical Properties & pKa Data.
-
Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation and Hydrolysis in Acidified Mobile-Phase Solvents.
-
BenchChem. (2025).[6] Technical Support Center: Separation of Imidazole Regioisomers.
Sources
- 1. uv.es [uv.es]
- 2. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. aocs.org [aocs.org]
- 5. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 1-phenyl-1H-imidazole-2-carboxylate
Executive Summary & Route Selection
User Query: What is the most robust method to synthesize Ethyl 1-phenyl-1H-imidazole-2-carboxylate with high regioselectivity?
Scientist Response:
While multiple routes exist (e.g., cyclization of aniline/glyoxylate or N-arylation of ethyl imidazole-2-carboxylate), the C2-Lithiation of 1-phenylimidazole is the industry standard for precision and scalability. This route leverages the inherent acidity of the C2 proton (
Why this route?
-
Regiocontrol: The C2 position is significantly more acidic than C4/C5 due to the inductive effect of the adjacent nitrogens and the
character of the C-H bond. -
Atom Economy: It utilizes commercially available 1-phenylimidazole, avoiding complex multi-step cyclizations.
-
Scalability: Once optimized for temperature and moisture control, this reaction is amenable to gram-to-kilogram scale-up.
Standard Operating Procedure (SOP)
Core Reaction Pathway
The synthesis proceeds via the formation of a nucleophilic heteroaryl-lithium intermediate, which attacks the electrophilic carbonyl of ethyl chloroformate.
Figure 1: Optimized workflow for the C2-lithiation and carboxylation sequence.
Detailed Protocol
| Parameter | Specification | Scientific Rationale |
| Solvent | Anhydrous THF (<50 ppm H₂O) | Ethereal solvents stabilize the organolithium aggregate. THF is preferred over Et₂O for better solubility of the polar intermediate. |
| Concentration | 0.2 – 0.5 M | Balances reaction rate with thermal control. Too concentrated leads to exotherms; too dilute slows kinetics. |
| Temperature | -78°C (Dry Ice/Acetone) | Critical: Higher temperatures (> -40°C) cause the lithiated species to undergo ring-opening or polymerization. |
| Reagents | n-BuLi (1.1 equiv), Ethyl Chloroformate (1.2 equiv) | Slight excess ensures complete conversion. n-BuLi must be titrated before use. |
| Atmosphere | Argon or Nitrogen (Positive Pressure) | Organolithiums are pyrophoric and instantly destroyed by atmospheric moisture. |
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask and cool under Argon flow.
-
Dissolution: Add 1-phenylimidazole and anhydrous THF. Cool to -78°C.
-
Lithiation: Add n-BuLi dropwise over 20 mins. Maintain internal temp < -70°C. Stir for 45 mins.
-
Observation: Solution may turn yellow/orange, indicating anion formation.
-
-
Quench: Add ethyl chloroformate (neat or in THF) dropwise.
-
Workup: Allow to warm to RT. Quench with sat. NH₄Cl. Extract with EtOAc.[1]
Troubleshooting & Optimization (Q&A)
Module A: Yield & Conversion Issues
Q1: My yield is consistently low (<40%), but I see starting material. What is wrong?
-
Diagnosis: This indicates incomplete deprotonation or "killing" of the lithiated species before reaction.
-
Root Cause 1: Moisture. Even trace water in THF or the atmosphere will protonate the 2-lithio intermediate back to the starting material.
-
Fix: Distill THF over Na/Benzophenone or use a solvent purification system. Verify inert lines are leak-free.
-
-
Root Cause 2: Bad n-BuLi. Organolithium reagents degrade over time.
-
Fix:Mandatory Titration. Use the diphenylacetic acid or 1,10-phenanthroline method to determine the exact molarity of your n-BuLi before every reaction [1].
-
Q2: I see a significant amount of "dimer" or double-addition byproducts.
-
Diagnosis: The product (ester) is reacting with the lithiated intermediate.
-
Mechanism: The product contains a ketone/ester functionality that is electrophilic.[2] If the quenching agent (ethyl chloroformate) is added too slowly or with poor mixing, the remaining 2-lithio-imidazole can attack the newly formed product.
-
Fix:
-
Inverse Addition: Cannulate the lithiated imidazole solution into a cold solution of excess ethyl chloroformate. This ensures the electrophile is always in excess.
-
Rapid Stirring: Ensure vigorous stirring during the quench to prevent localized "hotspots" of high product concentration.
-
Module B: Purity & Side Reactions
Q3: The reaction mixture turned black/tarry upon warming.
-
Diagnosis: Decomposition of the heteroaryl-lithium species.
-
Science: 2-Lithio-1-phenylimidazole is thermally unstable. If the temperature rises above -40°C before the electrophile is added, the ring can fragment or polymerize.
-
Fix: Strictly maintain -78°C during the lithiation hold time. Do not remove the cooling bath until after ethyl chloroformate addition is complete.
Q4: I am observing regioselectivity issues (C5 substitution).
-
Diagnosis: Kinetic vs. Thermodynamic control failure.
-
Science: C2 is the thermodynamic position (most acidic). However, if steric bulk is extremely high (not the case with phenyl) or if a directing group is present, C5 can be activated.
-
Fix: For 1-phenylimidazole, C2 is highly favored. If C5 products appear, check if your N-substituent has changed or if a blocking group is needed (rare for this specific target).
Decision Tree for Troubleshooting
Use this logic flow to diagnose experimental failures rapidly.
Figure 2: Diagnostic logic for common synthesis failures.
Alternative Route: Metal-Catalyzed N-Arylation
If your facility lacks -78°C capabilities or wishes to avoid pyrophoric reagents, use the Copper-Catalyzed Ullmann-Type Coupling .
-
Substrates: Ethyl 1H-imidazole-2-carboxylate + Iodobenzene.
-
Reagents: CuI (10 mol%), Ligand (e.g., 1,10-phenanthroline or L-proline), Base (Cs₂CO₃ or K₃PO₄).
-
Solvent: DMSO or DMF at 80-110°C.
-
Pros: No cryogenic conditions; robust functional group tolerance.
-
Cons: Ethyl imidazole-2-carboxylate is expensive; removing high-boiling solvents (DMSO/DMF) can be tedious; copper waste disposal [2].
References
-
Watson, S. C.; Eastham, J. F. "Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents." Journal of Organometallic Chemistry, 1967 , 9, 165.[3] Link
-
Li, J.; Neuville, L. "Copper-Catalyzed N-Arylation of Imidazoles." Organic Letters, 2013 , 15, 1752. Link
-
ChemicalBook. "Ethyl 1-phenyl-1H-imidazole-2-carboxylate Product Properties." Link
-
Vapourtec. "Lithiation Reactions in Flow: Handling and Optimization." Link
Sources
Validation & Comparative
Comparative Guide: Ethyl 1-phenyl-1H-imidazole-2-carboxylate vs. Imidazole-Based Inhibitors
This guide provides an in-depth technical comparison of Ethyl 1-phenyl-1H-imidazole-2-carboxylate (referred to herein as E-1-PI-2-C ) against established imidazole-based inhibitors such as Etomidate and Ketoconazole.
Executive Summary
Ethyl 1-phenyl-1H-imidazole-2-carboxylate (E-1-PI-2-C) represents a distinct structural class of imidazole inhibitors characterized by a 2-carboxylate substitution pattern. While it shares a molecular formula with the anesthetic Etomidate (a 5-carboxylate), its biological activity profile is fundamentally different due to steric and electronic divergence at the active site.
-
E-1-PI-2-C (2-Carboxylate): Primarily acts as a bidentate metal chelator . It is a potent scaffold for inhibiting metallo-enzymes such as Heme Oxygenase-1 (HO-1) and Metallo-
-lactamases (MBLs) . -
Etomidate (5-Carboxylate): Acts as a monodentate heme binder (CYP11B1) and allosteric modulator (GABA
), but lacks the geometry for bidentate chelation.
Verdict: Researchers should utilize E-1-PI-2-C when targeting non-heme iron or zinc-dependent enzymes where chelation is the mechanism of action. It is unsuitable as a direct substitute for Etomidate in GABAergic or CYP11B1 studies.
Mechanistic Analysis: The Regioisomer Effect
The critical differentiator is the position of the ester group relative to the N3 nitrogen.
Structural Logic[1]
-
2-Carboxylate (E-1-PI-2-C): The carbonyl oxygen of the ester at C2 is adjacent to the N3 nitrogen. This proximity creates a "pincer" motif capable of forming a stable 5-membered chelate ring with metal ions (Zn
, Fe ). -
5-Carboxylate (Etomidate): The ester at C5 is distal to the N3 nitrogen. It cannot participate in chelation with the N3-bound metal. Instead, it functions purely as a hydrogen bond acceptor or hydrophobic anchor.
Diagram: Chelation vs. Monodentate Binding
The following diagram illustrates the structural divergence in binding modes.
Caption: Comparative binding logic showing how regioisomerism (2- vs 5-position) dictates the inhibition mechanism (Chelation vs. Monodentate coordination).
Comparative Performance Data
The following table contrasts E-1-PI-2-C with standard imidazole inhibitors. Note that E-1-PI-2-C is often used as a chemical probe or intermediate rather than a clinical drug.
| Feature | E-1-PI-2-C (The Probe) | Etomidate (The Drug) | Ketoconazole (The Standard) |
| CAS Registry | 104996-63-6 | 33125-97-2 | 65277-42-1 |
| Primary Target | Heme Oxygenase-1 (HO-1) Metallo- | GABA | CYP51A1 (Lanosterol 14 |
| Mechanism | Bidentate Chelation / Heme Coordination | Allosteric Modulation / Monodentate Heme Binding | Monodentate Heme Binding (N3) |
| Binding Affinity (Ki) | 0.001 | 0.01–0.1 | |
| Selectivity | High for stress-induced HO-1 over constitutive HO-2 | High for Adrenal CYP11B1 (leads to suppression) | Broad-spectrum CYP inhibition |
| Key Structural Feature | 2-Ester: Adjacent to N3 (Chelator) | 5-Ester: Distal to N3 (Non-chelating) | N1-Substituent: Large lipophilic tail |
Experimental Protocols
To validate the activity of E-1-PI-2-C, the following self-validating protocols are recommended.
A. Heme Oxygenase-1 (HO-1) Inhibition Assay
This assay measures the inhibition of heme degradation to bilirubin.
Reagents:
-
Recombinant HO-1 enzyme.
-
Hemin (
). -
NADPH (
). -
Rat liver cytosol (source of Biliverdin Reductase).
Workflow:
-
Preparation: Dissolve E-1-PI-2-C in DMSO. Prepare serial dilutions (
to ). -
Incubation: Mix HO-1, Hemin, and Inhibitor in phosphate buffer (pH 7.4). Incubate at
for 10 minutes to allow inhibitor binding. -
Initiation: Add NADPH to start the reaction.
-
Measurement: Monitor the increase in absorbance at 464 nm (formation of bilirubin) over 20 minutes.
-
Validation: Use Azalanstat or Zinc Protoporphyrin (ZnPP) as a positive control.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC
.
B. Metallo- -Lactamase (MBL) Inhibition Screen
Used to test if E-1-PI-2-C restores antibiotic sensitivity in resistant bacteria.
Reagents:
-
VIM-2 or NDM-1 enzyme (Zinc-dependent).
-
Substrate: Nitrocefin (
). -
Buffer: 50 mM HEPES,
ZnCl , pH 7.0.
Workflow:
-
Baseline: Measure hydrolysis of Nitrocefin (yellow
red, Abs 482 nm) by the enzyme alone. -
Inhibition: Pre-incubate enzyme with E-1-PI-2-C (
) for 15 mins. -
Kinetics: Add Nitrocefin and monitor hydrolysis rate.
-
Result: A decrease in the slope indicates zinc chelation by the 2-carboxylate moiety.
Synthesis & Stability Note
For researchers synthesizing derivatives, the 2-carboxylate is less stable to hydrolysis than the 5-carboxylate due to the "neighboring group effect" of the imidazole nitrogen.
-
Storage: Store E-1-PI-2-C at
in solid form. Solutions in DMSO should be used fresh. -
Synthesis Route: Typically synthesized via lithiation of 1-phenylimidazole at C2 (using n-BuLi) followed by quenching with ethyl chloroformate [3].
References
-
Vlahakis, J. Z., et al. (2012). "Heme oxygenase inhibition by
-(1H-imidazol-1-yl)- -phenylalkanes: effect of introduction of heteroatoms in the alkyl linker." Journal of Medicinal Chemistry. -
Roumen, L., et al. (2007). "Construction of 3D models of the CYP11B family as a tool to predict ligand binding: The case of etomidate." Journal of Computer-Aided Molecular Design.
-
Organic Syntheses. (1988). "Imidazole-2-carboxaldehyde and related derivatives." Organic Syntheses, Coll. Vol. 6.
-
Wang, Z., et al. (2022). "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-
-lactamase inhibitors." European Journal of Medicinal Chemistry.
In vitro validation of the sirtuin inhibitory activity of Ethyl 1-phenyl-1h-imidazole-2-carboxylate
This guide outlines the rigorous validation framework for Ethyl 1-phenyl-1H-imidazole-2-carboxylate (hereafter referred to as EPIC-2 ) as a putative sirtuin inhibitor.
While imidazole derivatives have been established as potent sirtuin modulators (Dindi et al., 2023), the specific pharmacophore of EPIC-2—featuring a N1-phenyl substitution and C2-ethyl ester—requires a distinct validation strategy to distinguish it from established inhibitors like EX-527 or OSS-128167.
Part 1: Executive Technical Profile
Compound: Ethyl 1-phenyl-1H-imidazole-2-carboxylate Target Class: Class III Histone Deacetylases (Sirtuins: SIRT1–7) Primary Mechanism Hypothesis: NAD+ pocket competition or Acyl-lysine channel occlusion.
Comparative Landscape: EPIC-2 vs. Standard Inhibitors
The following table contrasts EPIC-2 with industry standards to guide experimental design.
| Feature | EPIC-2 (Candidate) | EX-527 (SIRT1 Std) | Nicotinamide (Pan-Std) | OSS-128167 (SIRT6 Std) |
| Core Scaffold | Imidazole-2-carboxylate | Indole-carboxamide | Pyridine | Quinazolinedione |
| Selectivity | To be determined (Likely Pan or SIRT1/6) | SIRT1 (IC50: ~98 nM) | Pan-Sirtuin (IC50: ~50 µM) | SIRT6 (IC50: ~89 µM) |
| Binding Mode | Putative NAD+ Competitor | Substrate Competitive | Product Inhibition | Fatty Acid Channel |
| Solubility | Low (Hydrophobic) | Moderate (DMSO) | High (Aqueous) | Low (DMSO) |
| Cell Permeability | High (Ester prodrug potential) | High | High | Low/Moderate |
Senior Scientist Insight:
“EPIC-2 contains an ethyl ester moiety. In cell-free assays, this ester remains intact, testing the direct binding of the molecule. However, in cellular assays, intracellular esterases may hydrolyze it to the corresponding carboxylic acid. You must validate both the parent ester and the hydrolyzed acid form in your enzymatic screens to rule out prodrug artifacts.”
Part 2: Mechanism of Action & Signaling
Sirtuins deacetylate lysine residues using NAD+ as a co-substrate, generating Nicotinamide (NAM) and O-acetyl-ADP-ribose. Imidazole-based inhibitors typically disrupt this NAD+ hydrolysis step.
Figure 1: Sirtuin Deacetylation & Inhibition Logic
Caption: Putative interference points of EPIC-2 within the NAD+-dependent deacetylation cycle. Dual-pathway inhibition (NAD+ competition vs. Substrate occlusion) must be resolved via kinetic assays.
Part 3: In Vitro Validation Protocols
Protocol A: Fluorometric Sirtuin Deacetylation Assay
Objective: Determine the IC50 of EPIC-2 against recombinant SIRT1, SIRT2, and SIRT6.
Reagents:
-
Enzyme: Recombinant Human SIRT1 (0.5 U/µL).
-
Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC for SIRT1).
-
Cofactor: NAD+ (500 µM final).
-
Developer: Trypsin/Protease mixture (cleaves deacetylated lysine to release AMC fluorophore).
Workflow:
-
Preparation: Dissolve EPIC-2 in 100% DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Critical: Keep final DMSO concentration < 1% to avoid enzyme denaturation.
-
-
Incubation (Reaction):
-
Mix 5 µL Enzyme + 5 µL EPIC-2 dilution. Incubate 10 min at 37°C.
-
Initiate reaction by adding 15 µL Substrate/NAD+ mix.
-
Incubate 45 min at 37°C.
-
-
Termination & Development:
-
Add 25 µL Developer Solution (containing Nicotinamide to stop sirtuin activity and Trypsin to release fluorophore).
-
Incubate 15 min at RT.
-
-
Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).
Data Analysis:
Calculate % Inhibition =
Protocol B: Kinetic Mechanism Analysis (Lineweaver-Burk)
Objective: Determine if EPIC-2 is competitive with NAD+ or the Peptide Substrate.
Methodology:
-
Run the Fluorometric Assay (Protocol A) at 3 fixed concentrations of EPIC-2 (e.g., 0, IC50, 2xIC50).
-
Vary the concentration of NAD+ (e.g., 50, 100, 200, 500, 1000 µM) while keeping peptide constant.
-
Plot: 1/Velocity (
) vs. 1/[NAD+].
Interpretation:
-
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). Implies EPIC-2 binds the NAD+ pocket. -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases). Implies Allosteric binding. -
Uncompetitive: Parallel lines. Implies binding to the Enzyme-Substrate complex.
Protocol C: Cellular Target Engagement (Western Blot)
Objective: Confirm EPIC-2 permeates cells and inhibits sirtuins in a biological context.
Cell Model: HCT116 or A549 cells (high sirtuin expression).
Workflow:
-
Treatment: Seed cells (3x10^5/well). Treat with EPIC-2 (10 µM, 50 µM) for 6–24 hours.
-
Control: DMSO (Vehicle) and EX-527 (Positive Control, 10 µM).
-
Stress Induction: Co-treat with Doxorubicin (0.5 µM) to induce p53 acetylation (increasing the sensitivity of the SIRT1 readout).
-
-
Lysis: Harvest cells in RIPA buffer with protease inhibitors + Trichostatin A (TSA) (inhibits Class I/II HDACs, isolating Sirtuin effects) + Nicotinamide (prevents post-lysis sirtuin activity).
-
Western Blot Targets:
-
SIRT1 Inhibition Marker: Acetyl-p53 (Lys382). Expect Increase.
-
SIRT2 Inhibition Marker: Acetyl-
-Tubulin (Lys40). Expect Increase. -
SIRT6 Inhibition Marker: Acetyl-Histone H3 (Lys9). Expect Increase.
-
Loading Control: Total p53, Total Tubulin, GAPDH.
-
Figure 2: Experimental Validation Workflow
Caption: Step-wise decision tree for validating EPIC-2, moving from enzymatic affinity to cellular efficacy.
Part 4: References
-
Dindi, U. M. R., et al. (2023).[1][2][3] "In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor." Frontiers in Medicine, 10:1282820.[1]
-
Solomon, J. M., et al. (2006). "Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage." Molecular and Cellular Biology, 26(1), 28-38.
-
Napper, A. D., et al. (2005). "Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1." Journal of Medicinal Chemistry, 48(25), 8045-8054.
-
Parenti, M. D., et al. (2014). "Sirtuin 6 (SIRT6) inhibition: A new potential approach to treat Type 2 Diabetes." Scientific Reports, 4, 4058. (Describes OSS-128167).
Sources
Structure-activity relationship (SAR) studies of 1-phenyl-1h-imidazole-2-carboxylates
Structure-Activity Relationship (SAR) Guide: 1-Phenyl-1H-imidazole-2-carboxylates as Potent Metallo-β-Lactamase Inhibitors
Executive Summary
The Crisis: The proliferation of Carbapenem-Resistant Enterobacteriaceae (CRE) is largely driven by Metallo-β-lactamases (MBLs), such as VIM-2 and NDM-1. These enzymes rely on active-site Zinc ions to hydrolyze "last-resort" antibiotics like Meropenem. The Solution: 1-Phenyl-1H-imidazole-2-carboxylates have emerged as a high-potency scaffold for MBL inhibition. Unlike traditional chelators (e.g., EDTA) which strip metals indiscriminately, this scaffold acts as a Metal-Binding Pharmacophore (MBP) that specifically coordinates active-site Zinc while engaging hydrophobic enzyme loops to ensure selectivity.[1] Performance Benchmark: Optimized analogs (e.g., Compound 28) demonstrate IC50 values as low as 0.018 µM against VIM-2, significantly outperforming first-generation inhibitors like Captopril (IC50 > 10 µM) and restoring antibiotic susceptibility in resistant clinical isolates.[1]
Chemical Scaffold & Synthesis
The scaffold consists of three critical regions:
-
The Anchor (Region A): The imidazole-2-carboxylate core.[2][3] The N3 nitrogen and the carboxylate oxygen form a bidentate coordination complex with the Zinc ion(s).[1]
-
The Linker (Region B): The N1-position of the imidazole ring.
-
The Hydrophobic Tail (Region C): The phenyl ring attached at N1, which targets the flexible L1/L2 loops of the enzyme.[1]
Synthesis Protocol: N-Arylation Route
Objective: Synthesize ethyl 1-(substituted-phenyl)-1H-imidazole-2-carboxylate.
Reagents:
-
Ethyl 1H-imidazole-2-carboxylate (1.0 eq)
-
Aryl boronic acid (1.5 eq) [for Chan-Lam coupling][1]
-
Cu(OAc)2 (1.0 eq)[1]
-
Pyridine (2.0 eq)[1]
-
Dichloromethane (DCM)[1]
-
Molecular sieves (4Å)[1]
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add activated 4Å molecular sieves.
-
Mixing: Dissolve ethyl 1H-imidazole-2-carboxylate (10 mmol) and the specific aryl boronic acid (15 mmol) in anhydrous DCM (50 mL).
-
Catalyst Addition: Add Cu(OAc)2 (10 mmol) and Pyridine (20 mmol).
-
Reaction: Stir the mixture vigorously at room temperature under an air atmosphere (or O2 balloon) for 24–48 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]
-
Workup: Filter through a Celite pad to remove copper salts. Wash the filtrate with NaHCO3 (sat.[1] aq.) and Brine.[1][4][5] Dry over Na2SO4 and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).
-
Hydrolysis (Activation): Dissolve the ester in THF/H2O (1:1), add LiOH (2.0 eq), and stir at RT for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the free acid.
Caption: Synthetic pathway for generating the active inhibitor from the imidazole-carboxylate precursor.
Structure-Activity Relationship (SAR) Analysis
The potency of this scaffold relies on a "Anchor-and-Hook" mechanism.
Region A: The Zinc Anchor (Imidazole-2-Carboxylate)
-
Mechanism: The carboxylate group (-COO⁻) and the imidazole N3 nitrogen coordinate the Zn²⁺ ion in the active site.
-
SAR Insight: Replacing the carboxylate with a tetrazole or hydroxamic acid often reduces potency or selectivity. The 2-carboxylate is optimal for VIM-type enzymes because it mimics the carboxylate of the hydrolyzed β-lactam product.
Region B: The N1-Phenyl Substituent (The Hook)
This is the primary site for optimization. The VIM-2 active site features a flexible hydrophobic loop (residues 60-67, specifically Phe61 and Tyr67).
-
Unsubstituted Phenyl: Provides moderate inhibition (IC50 ~ 5-10 µM).
-
Para-Substitution (4-Position):
-
Small Lipophilic (e.g., 4-F, 4-Cl): Increases potency by improving penetration into the hydrophobic pocket.
-
Bulky (e.g., 4-tert-butyl): Often clashes sterically with the loop, reducing potency.[1]
-
-
Meta-Substitution (3-Position):
-
Critical Finding: Substituents at the 3-position (e.g., 3-Cl or 3-CF3) often yield the highest potency (IC50 < 0.1 µM). This geometry allows the phenyl ring to twist and form "T-shaped" pi-stacking interactions with Tyr67.
-
Region C: Imidazole Ring Substitutions (C4/C5)
-
C4/C5 Methylation: Generally detrimental. Adding steric bulk directly to the imidazole ring interferes with the Zinc coordination geometry.
Caption: SAR Map highlighting the critical regions for optimization. Green nodes indicate favorable modifications.
Comparative Performance Guide
The following table compares the optimized 1-phenyl-1H-imidazole-2-carboxylate (Compound 28) against standard inhibitors and controls.
| Compound | Target | IC50 (VIM-2) | IC50 (NDM-1) | Mechanism | Clinical Status |
| Compound 28 (Wang et al.) | VIM / NDM | 0.018 µM | ~2.0 µM | Specific Zn Coordination | Pre-clinical |
| Captopril (D-isomer) | VIM / NDM | > 10 µM | > 50 µM | Thiol Chelation | Hypertension Drug |
| EDTA | Non-specific | < 0.01 µM | < 0.01 µM | Metal Stripping (Toxic) | Lab Reagent Only |
| Thiazole-4-carboxylate | VIM | ~ 5.0 µM | > 20 µM | Weak Zn Coordination | Experimental |
Synergy Data (FICI): When combined with Meropenem (MEM), Compound 28 reduces the MIC of MEM against resistant E. coli (VIM-2+) from 64 µg/mL (Resistant) to 4 µg/mL (Susceptible).[1]
-
FICI (Fractional Inhibitory Concentration Index): < 0.5 (Indicates strong synergy).[1]
Experimental Protocol: Biological Validation
Assay: Nitrocefin Hydrolysis Inhibition (Spectrophotometric) Purpose: Determine IC50 of the synthesized inhibitor against recombinant VIM-2.
-
Buffer Prep: 50 mM HEPES (pH 7.5), 50 µM ZnSO4, 0.05 mg/mL BSA.
-
Enzyme: Dilute recombinant VIM-2 to 1 nM in buffer.
-
Substrate: Nitrocefin (Chromogenic cephalosporin) at 100 µM (Km value).
-
Inhibitor: Prepare serial dilutions of the 1-phenyl-1H-imidazole-2-carboxylate (0.001 µM to 100 µM) in DMSO.
-
Workflow:
-
Add 10 µL Inhibitor + 80 µL Enzyme to a 96-well plate.
-
Incubate for 10 minutes at 25°C.
-
Add 10 µL Nitrocefin to start the reaction.
-
Monitor Absorbance at 482 nm for 10 minutes.
-
-
Calculation: Plot Initial Velocity (Vo) vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50.
Mechanism of Action
The 1-phenyl-1H-imidazole-2-carboxylate functions as a "bridge" in the active site.
-
Zinc Binding: The carboxylate oxygen and imidazole nitrogen displace the bridging water/hydroxide molecule usually found between Zn1 and Zn2.
-
Loop Stabilization: The phenyl ring extends into the solvent-exposed groove, stacking against Tyr67 (in VIM-2). This "closes" the active site, preventing substrate entry and stabilizing the inhibited complex.
Caption: Mechanistic interaction map. The inhibitor coordinates both Zinc ions and engages the enzyme loop to block antibiotic access.
References
-
Wang, Z., et al. (2022). "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors."[6] European Journal of Medicinal Chemistry, 228, 113965.[1][6] Link
-
Yan, Y. H., et al. (2022). "Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors." Bioorganic & Medicinal Chemistry, 72, 116993.[1] Link
-
Li, G. B., et al. (2021). "Recent advances in the development of VIM-type metallo-β-lactamase inhibitors." European Journal of Medicinal Chemistry, 210, 112964.[1]
-
Coqueiro, A., et al. (2018). "Inhibitors of VIM-2 by Screening Pharmacologically Active and Click-Chemistry Compound Libraries." ACS Infectious Diseases, 4(11), 1569-1576.[1] Link[1]
Sources
- 1. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]
- 5. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]
- 6. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacological Profile: Ethyl 1-phenyl-1H-imidazole-2-carboxylate vs. Established Imidazole Therapeutics
Topic: Comparing the efficacy of Ethyl 1-phenyl-1H-imidazole-2-carboxylate with known drugs Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison Guide with Experimental Protocols and SAR Analysis.
Executive Summary & Compound Identity
Ethyl 1-phenyl-1H-imidazole-2-carboxylate (CAS: 104996-63-6) represents a specific structural isomer within the imidazole-carboxylate class of pharmaceutical agents. While it shares the core imidazole scaffold with the potent intravenous anesthetic Etomidate and the veterinary sedative Metomidate , its pharmacological profile is distinct due to two critical structural deviations:
-
Regiochemistry of the Ester: The carboxylate moiety is located at the C2 position, whereas Etomidate bears it at the C5 position.
-
N-Substituent Achirality: The N1 substituent is a simple phenyl group, lacking the chiral ethyl branch (1-phenylethyl) found in Etomidate, which is essential for stereoselective receptor binding.
This guide evaluates the efficacy of this compound as a "Simplified Analog" against industry standards, highlighting its utility in Structure-Activity Relationship (SAR) studies, potential as a cytochrome P450 inhibitor, and its limitations as a GABAergic agonist.
Structural & Efficacy Comparison
The following table contrasts the candidate molecule with Etomidate (Anesthetic Standard) and Ketoconazole (Antifungal/CYP Inhibitor Standard).
Table 1: Comparative Physicochemical and Pharmacological Properties
| Feature | Ethyl 1-phenyl-1H-imidazole-2-carboxylate | Etomidate (Gold Standard) | Ketoconazole (CYP Inhibitor) |
| Structure Class | 1-Phenyl-imidazole-2-carboxylate | 1-(1-Phenylethyl)-imidazole-5-carboxylate | Imidazole-dioxolane derivative |
| Primary Target | CYP Enzymes / Unknown (Predicted) | GABA-A Receptor ( | CYP51A1 (Lanosterol 14 |
| Chirality | Achiral (No stereocenter) | Chiral (R-isomer is active) | Chiral (cis-2S,4R isomer) |
| Anesthetic Potency | Negligible / Low | High (ED50 ~0.6 mg/kg IV) | None |
| Adrenal Suppression | High Potential (General Imidazole effect) | High (Inhibits 11 | High (Inhibits multiple CYPs) |
| Metabolic Stability | Moderate (Ester hydrolysis) | Low (Rapid hepatic ester hydrolysis) | Moderate to High |
| Lipophilicity (LogP) | ~2.3 (Predicted) | 3.05 | 4.35 |
Critical SAR Analysis: Why Structure Matters
To understand the reduced efficacy of Ethyl 1-phenyl-1H-imidazole-2-carboxylate as a hypnotic compared to Etomidate, we must analyze the pharmacophore.
A. The "GABA-A Switch" (C5 vs. C2)
Research indicates that the C5-ester position in Etomidate aligns perfectly with the hydrophobic pocket at the
B. The Chiral Key
Etomidate's activity is highly stereoselective; the (R)-isomer is ~10x more potent than the (S)-isomer. The candidate molecule possesses a planar N-phenyl group. Without the chiral methyl branch to lock the phenyl ring into a specific "out-of-plane" conformation, the molecule loses the entropic advantage required for high-affinity binding.
Visualizing the Mechanism & SAR
The following diagrams illustrate the structural divergence and the signaling pathway involved in the side-effect profile (Adrenal Suppression), which is a shared risk for all imidazole carboxylates.
Diagram 1: Structural Divergence & Pharmacophore Mapping
Caption: Comparative SAR analysis showing why the candidate molecule lacks the specific features required for GABA-A receptor activation while retaining the imidazole core responsible for CYP enzyme inhibition.
Experimental Protocols for Validation
To empirically verify the efficacy and safety profile of Ethyl 1-phenyl-1H-imidazole-2-carboxylate, the following standardized protocols are recommended.
Protocol A: Competitive Binding Assay (GABA-A Receptor)
Objective: Determine if the candidate molecule binds to the Etomidate site on the GABA-A receptor.
-
Preparation of Synaptosomes:
-
Homogenize rat cortical tissue in 0.32 M sucrose buffer.
-
Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.
-
Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes. Resuspend in 50 mM Tris-citrate buffer (pH 7.4).
-
-
Radioligand Binding:
-
Incubate synaptosomal membranes (200 µg protein) with [^3H]Etomidate (2 nM) and varying concentrations of the candidate molecule (
to M). -
Non-specific binding control: Use 100 µM cold Etomidate.
-
Incubate at 4°C for 60 minutes.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters.
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Plot displacement curves to calculate
. -
Expected Result: The candidate will likely show a
(poor affinity) compared to Etomidate ( ).
-
Protocol B: Adrenocortical Suppression Assay (H295R Cell Line)
Objective: Assess the potential for adrenal toxicity (inhibition of cortisol synthesis).
-
Cell Culture:
-
Culture NCI-H295R human adrenocortical carcinoma cells in DMEM/F12 supplemented with Nu-Serum I.
-
-
Treatment:
-
Seed cells in 24-well plates. After 24h, replace medium with fresh medium containing 10 µM Forskolin (to stimulate steroidogenesis).
-
Add Candidate Molecule or Etomidate (Positive Control) at concentrations ranging from 1 nM to 10 µM.
-
-
Cortisol Quantification:
-
Incubate for 48 hours.
-
Collect supernatant and measure cortisol levels using a validated ELISA or LC-MS/MS method.
-
-
Calculation:
-
Calculate the IC50 for cortisol inhibition.
-
Hypothesis: The candidate, possessing the naked imidazole ring, may show potent inhibition (IC50 < 50 nM), confirming it retains the toxicity of the class without the therapeutic benefit.
-
References
-
Forman, S. A. (2011). "Clinical and Molecular Pharmacology of Etomidate." Anesthesiology, 114(3), 695-707. Link
-
Pejo, E., et al. (2012). "Differential Effects of Etomidate and its Pyrrole Analogue Carboetomidate on the Adrenocortical and Cytokine Responses." Critical Care Medicine, 40(4), 1187. Link
-
Husain, S. S., et al. (2003). "2-(3-Methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate: A Derivative of the Stereoselective General Anesthetic Etomidate for Photolabeling Ligand-Gated Ion Channels." Journal of Medicinal Chemistry, 46(7), 1257-1265. Link
-
PubChem Compound Summary. (2024). "Ethyl 1-phenyl-1H-imidazole-2-carboxylate (CAS 104996-63-6)."[1] National Center for Biotechnology Information. Link
-
BenchChem. (2025). "Structure-Activity Relationship of Substituted Imidazole Derivatives." BenchChem Technical Guides. Link
Sources
Independent Verification of the Synthesis and Purity of Ethyl 1-phenyl-1H-imidazole-2-carboxylate
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
Ethyl 1-phenyl-1H-imidazole-2-carboxylate (CAS: 104996-63-6 ) is a critical heterocyclic building block, distinct from its N-unsubstituted parent (Ethyl imidazole-2-carboxylate, CAS: 33543-78-1) and its C-phenyl isomers. Its structural rigidity and lipophilicity make it a high-value intermediate in the synthesis of bioactive alkaloids and pharmaceutical candidates, particularly in the development of angiotensin II receptor antagonists and novel antifungal agents.
This guide provides an independent verification framework for the synthesis and purity analysis of this compound. Unlike generic supplier protocols, we compare two distinct synthetic methodologies—Classical Ullmann Condensation versus Modern Chan-Lam Coupling —and establish a "Gold Standard" analytical workflow to ensure structural integrity and pharmaceutical-grade purity.
Comparative Synthesis Review
To verify the identity and purity of Ethyl 1-phenyl-1H-imidazole-2-carboxylate, one must understand its genesis. The primary challenge is the regioselective introduction of the phenyl group at the N1 position while preserving the labile ester moiety at C2.
Method A: Classical Ullmann Condensation (The Industrial Standard)
-
Mechanism: Copper-mediated nucleophilic aromatic substitution at high temperatures.
-
Reagents: Ethyl imidazole-2-carboxylate, Iodobenzene, CuI, K₂CO₃, DMSO/DMF.
-
Conditions: 110°C – 140°C, 24–48 hours.
-
Pros: Low reagent cost; robust for large-scale manufacturing.
-
Cons: Harsh conditions often lead to ester hydrolysis (forming the acid impurity) or decarboxylation. High copper loading requires extensive downstream scavenging.
Method B: Chan-Lam Oxidative Coupling (The Verification Standard)
-
Mechanism: Copper(II)-catalyzed oxidative coupling using aryl boronic acids in air.
-
Reagents: Ethyl imidazole-2-carboxylate, Phenylboronic acid, Cu(OAc)₂, Pyridine/TEA, DCM.
-
Conditions: Room Temperature (20–25°C), Open Air, 12–24 hours.
-
Pros: Mild conditions preserve the ester group; minimal side reactions; higher chemoselectivity.
-
Cons: Higher cost of boronic acid; variable kinetics depending on humidity/oxygen transfer.
Performance Data Comparison
| Metric | Method A: Ullmann Condensation | Method B: Chan-Lam Coupling |
| Yield (Isolated) | 65 – 75% | 82 – 88% |
| Purity (Crude) | 85 – 90% (Requires Recrystallization) | >95% (Often requires only filtration) |
| Major Impurity | Imidazole-2-carboxylic acid (Hydrolysis) | Biphenyl (Boronic acid homocoupling) |
| Atom Economy | High | Moderate (Boronic acid waste) |
| Thermal Stress | High (>100°C) | Low (RT) |
Recommendation: For independent verification and small-to-medium scale synthesis where purity is paramount, Method B (Chan-Lam) is the superior protocol due to its mild nature and cleaner impurity profile.
Experimental Protocol: The "Gold Standard" Verification Route
The following protocol is designed to serve as a self-validating system. It uses the Chan-Lam coupling to minimize thermal degradation, ensuring that any impurities detected are intrinsic to the starting materials rather than artifacts of the process.
Step-by-Step Methodology
Reagents:
-
Ethyl 1H-imidazole-2-carboxylate (1.0 equiv, 5.0 mmol)
-
Phenylboronic acid (1.5 equiv, 7.5 mmol)
-
Copper(II) acetate (anhydrous, 1.0 equiv, 5.0 mmol)
-
Pyridine (2.0 equiv, 10.0 mmol)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
-
4Å Molecular Sieves (activated, 2.0 g)
Workflow:
-
Activation: In a 100 mL round-bottom flask equipped with a drying tube (CaCl₂), add the molecular sieves and anhydrous DCM.
-
Solubilization: Add Ethyl 1H-imidazole-2-carboxylate and Phenylboronic acid. Stir until dissolved.
-
Catalyst Addition: Add Pyridine followed by Copper(II) acetate. Note: The solution will turn a deep blue/green color, characteristic of the Cu(II)-pyridine complex.
-
Oxidation Phase: Stir the reaction vigorously at room temperature, open to the atmosphere (or equipped with an O₂ balloon for faster kinetics). Monitor via TLC (Hexane:EtOAc 3:1).
-
Checkpoint: The starting imidazole (Rf ~0.2) should disappear, replaced by the N-phenyl product (Rf ~0.5).
-
-
Quenching: Upon completion (approx. 18h), filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.
-
Workup: Wash the filtrate with:
-
10% NaHCO₃ (2 x 30 mL) to remove unreacted boronic acid.
-
Brine (1 x 30 mL).
-
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0→20% EtOAc in Hexanes) to isolate Ethyl 1-phenyl-1H-imidazole-2-carboxylate as a white to pale yellow solid.
Synthesis Workflow Diagram
Caption: Optimized Chan-Lam coupling workflow for high-purity synthesis.
Analytical Verification & Purity Standards
To independently verify the product, one must confirm both the structure (is it the right molecule?) and the purity (is it free from specific contaminants?).
A. Nuclear Magnetic Resonance (NMR) Verification
The ¹H NMR spectrum provides the definitive structural fingerprint.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ 7.45 – 7.55 (m, 5H): Phenyl group protons (N-Ph). Diagnostic: Integration must be 5H.
-
δ 7.25 (d, J=1.2 Hz, 1H): Imidazole C4-H.
-
δ 7.10 (d, J=1.2 Hz, 1H): Imidazole C5-H. Note: The N-phenyl group breaks the symmetry of the imidazole ring, causing distinct shifts for C4 and C5.
-
δ 4.25 (q, J=7.1 Hz, 2H): Ethyl methylene (-OCH₂-).
-
δ 1.25 (t, J=7.1 Hz, 3H): Ethyl methyl (-CH₃).
Critical Quality Attribute (CQA): The absence of a broad singlet around δ 10.0–11.0 ppm confirms the complete consumption of the N-H starting material.
B. HPLC Purity Profiling
A reverse-phase method is required to separate the lipophilic product from polar starting materials and non-polar biphenyl byproducts.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester bonds).
Impurity Decision Tree:
-
RT ~ 3-4 min: Unreacted Ethyl imidazole-2-carboxylate (Polar).
-
RT ~ 8-9 min: Target Product (Ethyl 1-phenyl-1H-imidazole-2-carboxylate).
-
RT ~ 12-13 min: Biphenyl (Non-polar side product from boronic acid).
Analytical Logic Diagram
Caption: Analytical decision tree for verifying product integrity.
References
-
Chan, D. M. T., et al. (1998).[1] "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933-2936.
-
Kantam, M. L., et al. (2005). "Copper-exchanged fluorapatite catalyzed N-arylation of imidazoles and amines with arylboronic acids."[1] Journal of Molecular Catalysis A: Chemical, 235(1-2), 144-149.
-
PubChem. (n.d.). "Ethyl 1-phenylimidazole-2-carboxylate Compound Summary." National Library of Medicine.
-
ChemicalBook. (2023). "Ethyl 1-phenyl-1H-imidazole-2-carboxylate Properties and Suppliers."
-
Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 108(8), 3054–3131.
Sources
Head-to-head comparison of different synthesis routes for Ethyl 1-phenyl-1h-imidazole-2-carboxylate
In the landscape of pharmaceutical and materials science research, the efficient synthesis of heterocyclic compounds is of paramount importance. Ethyl 1-phenyl-1H-imidazole-2-carboxylate is a key intermediate in the development of various bioactive molecules. This guide provides a detailed, head-to-head comparison of different synthetic routes to this compound, offering insights into the practical considerations for researchers in the field. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall efficiency.
Introduction to Ethyl 1-phenyl-1H-imidazole-2-carboxylate
The imidazole ring is a fundamental scaffold in a vast array of biologically active compounds, including natural products and synthetic drugs. The substitution pattern on the imidazole core dictates its biological activity, and the 1-phenyl-2-carboxylate substitution pattern is a recurring motif in compounds with applications in medicinal chemistry. The ability to efficiently and selectively synthesize Ethyl 1-phenyl-1H-imidazole-2-carboxylate is therefore a critical step in the drug discovery and development process. This guide will explore and compare three distinct synthetic strategies for its preparation.
Route 1: Direct C2-Carboxylation with Ethyl Chloroformate
This approach represents a direct and atom-economical method for the synthesis of the target compound. It involves the deprotonation of the C2 position of 1-phenyl-1H-imidazole followed by quenching with ethyl chloroformate.
Mechanistic Overview
The reaction proceeds via the deprotonation of the most acidic proton on the imidazole ring, which is at the C2 position. This is achieved using a suitable base, such as triethylamine in an aprotic polar solvent like acetonitrile. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate to yield the desired ester.
Experimental Protocol
The following protocol is adapted from a patented procedure for the synthesis of similar imidazole-2-carboxylate derivatives[1].
-
Reaction Setup: In a 100 mL three-necked flask under an argon atmosphere, dissolve 1-phenyl-1H-imidazole (5.0 g, 34.7 mmol) and triethylamine (5.3 g, 52.0 mmol) in 40 mL of acetonitrile.
-
Cooling: Cool the solution to -20°C using a suitable cooling bath.
-
Addition of Ethyl Chloroformate: To this cooled solution, add a solution of ethyl chloroformate (4.5 g, 41.6 mmol) in 10 mL of acetonitrile dropwise over a period of 30 minutes, ensuring the temperature remains below -15°C.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Add 20 mL of ethanol and 10 mL of water to the reaction mixture to dissolve any precipitated salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 1-phenyl-1H-imidazole-2-carboxylate.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 1-phenyl-1H-imidazole | N/A |
| Key Reagents | Ethyl chloroformate, Triethylamine | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Temperature | -20°C to Room Temperature | [1] |
| Reaction Time | 12 hours | [1] |
| Reported Yield | ~69% (for a similar derivative) | [1] |
Visualizing the Workflow
Caption: Workflow for Direct C2-Carboxylation.
Route 2: Carboxylation with Carbon Dioxide and Subsequent Esterification
This two-step route involves the initial carboxylation of 1-phenyl-1H-imidazole using carbon dioxide, followed by esterification to yield the final product.
Mechanistic Overview
In the first step, a strong base, such as a combination of potassium tert-butoxide and cesium carbonate, is used to deprotonate the C2 position of 1-phenyl-1H-imidazole. The resulting carbanion is then trapped with carbon dioxide to form the corresponding carboxylate salt. In the second step, this salt is esterified using an ethylating agent, such as ethyl iodide, in an SN2 reaction.
Experimental Protocol
The following protocol is adapted from a procedure for the synthesis of ethyl 1H-imidazole-2-carboxylate[2].
Step 1: Carboxylation
-
Reaction Setup: To a 10 mL sealed Schlenk tube, add 1-phenyl-1H-imidazole (0.50 mmol), potassium tert-butoxide (0.60 mmol), and cesium carbonate (0.60 mmol).
-
Solvent Addition: Add 3.0 mL of 1,2-dimethoxyethane.
-
Reaction: Stir the mixture at 120°C under a carbon dioxide atmosphere (0.10 MPa) for 18 hours.
Step 2: Esterification
-
Cooling: Cool the reaction mixture to 50°C.
-
Addition of Ethyl Iodide: Add ethyl iodide (1.5 mmol, 3.0 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture at 50°C for 2 hours.
-
Workup: After cooling to room temperature, extract the product with dichloromethane (5 x 5 mL) and wash with a saturated aqueous NaCl solution (5 x 5 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate by distillation, and purify by column chromatography.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 1-phenyl-1H-imidazole | N/A |
| Key Reagents | CO2, Potassium tert-butoxide, Cesium carbonate, Ethyl iodide | [2] |
| Solvent | 1,2-dimethoxyethane, N,N-dimethyl-formamide | [2] |
| Reaction Temperature | 120°C (carboxylation), 50°C (esterification) | [2] |
| Reaction Time | 18 hours (carboxylation), 2 hours (esterification) | [2] |
| Reported Yield | ~76% (for the parent imidazole) | [2] |
Visualizing the Workflow
Caption: Workflow for CO2 Carboxylation and Esterification.
Route 3: Multi-step Synthesis from Imidazole-2-carboxaldehyde
This route is a more classical, multi-step approach that begins with the readily available imidazole-2-carboxaldehyde.
Mechanistic Overview
This synthetic pathway involves three key transformations:
-
N-Phenylation: The imidazole nitrogen is phenylated, for example, through a copper-catalyzed Ullmann condensation with an aryl halide.
-
Oxidation: The aldehyde at the C2 position is oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or Jones reagent.
-
Esterification: The resulting carboxylic acid is then esterified to the ethyl ester, typically under acidic conditions with ethanol (Fischer esterification).
Experimental Protocol
This is a proposed multi-step synthesis, and the protocols are based on standard organic chemistry transformations.
Step 1: N-Phenylation of Imidazole-2-carboxaldehyde (Conceptual)
-
Combine imidazole-2-carboxaldehyde, iodobenzene, copper(I) iodide, and a base like potassium carbonate in a solvent such as DMF.
-
Heat the reaction mixture to facilitate the Ullmann coupling.
-
Purify the resulting 1-phenyl-1H-imidazole-2-carboxaldehyde.
Step 2: Oxidation to Carboxylic Acid (Conceptual)
-
Dissolve the 1-phenyl-1H-imidazole-2-carboxaldehyde in a suitable solvent (e.g., acetone).
-
Add an oxidizing agent (e.g., Jones reagent) dropwise at a controlled temperature.
-
After the reaction is complete, work up to isolate the 1-phenyl-1H-imidazole-2-carboxylic acid.
Step 3: Fischer Esterification [2]
-
Dissolve the 1-phenyl-1H-imidazole-2-carboxylic acid in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
Neutralize the reaction mixture and extract the desired ethyl ester.
-
Purify by recrystallization or column chromatography.
Data Summary
| Parameter | Value | Reference |
| Starting Material | Imidazole-2-carboxaldehyde | [3] |
| Key Transformations | N-Phenylation, Oxidation, Esterification | N/A |
| Overall Yield | Expected to be lower due to multiple steps | N/A |
| Complexity | High (3 steps) | N/A |
Visualizing the Workflow
Caption: Workflow for Multi-step Synthesis.
Head-to-Head Comparison
| Feature | Route 1: Direct Carboxylation | Route 2: CO2 Carboxylation | Route 3: Multi-step Synthesis |
| Number of Steps | 1 | 2 | 3 |
| Starting Material | 1-phenyl-1H-imidazole | 1-phenyl-1H-imidazole | Imidazole-2-carboxaldehyde |
| Key Reagents | Ethyl chloroformate, Triethylamine | CO2, t-BuOK, Cs2CO3, Ethyl iodide | Aryl halide, Oxidizing agent, Ethanol, H2SO4 |
| Reaction Conditions | Low to ambient temperature | High temperature and pressure | Varied, includes high temperature steps |
| Reported Yield | ~69% (for similar compound)[1] | ~76% (for parent imidazole)[2] | Lower overall yield expected |
| Scalability | Potentially scalable[1] | Requires handling of gas and high pressure | More complex to scale up |
| Safety/Handling | Ethyl chloroformate is toxic and corrosive. | Requires handling of CO2 under pressure. | Involves multiple hazardous reagents. |
Conclusion and Recommendations
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including available starting materials, scale of synthesis, and equipment availability.
-
Route 1 (Direct Carboxylation) offers a straightforward and relatively high-yielding one-step process. Its scalability has been demonstrated in patent literature, making it an attractive option for larger-scale production.
-
Route 2 (CO2 Carboxylation) provides a good yield and utilizes a readily available and inexpensive C1 source (CO2). However, it requires handling of reactions under pressure, which may not be feasible in all laboratory settings.
-
Route 3 (Multi-step Synthesis) is the most lengthy and complex of the three. While it starts from a simple precursor, the multiple steps will likely result in a lower overall yield and increased production time and cost. This route might be considered if the intermediate products are also of interest or if the starting materials for the other routes are unavailable.
References
- Method for producing imidazole-2-carboxylate derivative or salt thereof.
-
1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]
Sources
A Researcher's Guide to the Reproducibility of Biological Data for Ethyl 1-phenyl-1H-imidazole-2-carboxylate and Its Analogs
In the landscape of modern drug discovery, the reproducibility of experimental data is the bedrock of scientific progress. This guide provides an in-depth analysis of the biological data available for imidazole derivatives, with a specific focus on Ethyl 1-phenyl-1H-imidazole-2-carboxylate and its close structural analogs. We will navigate the challenges of comparing data across different studies, underscore the importance of standardized protocols, and offer a framework for validating findings in your own laboratory.
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] The subject of our focus, Ethyl 1-phenyl-1H-imidazole-2-carboxylate, belongs to this versatile class of compounds. While direct, extensive biological data for this exact molecule is sparse in publicly available literature, we can draw significant, actionable insights from closely related 1-phenyl-imidazole derivatives to build a robust understanding of its potential activities and the critical parameters for ensuring reproducible results.
Part 1: Deconstructing the Biological Activity of 1-Phenyl-Imidazole Derivatives
The primary biological activities reported for 1-phenyl-imidazole derivatives are in the realms of oncology and microbiology. A pivotal study by Liu et al. provides a strong foundation, detailing the design, synthesis, and in vitro antitumor evaluation of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives.[5] This study and others form the basis of our comparative analysis.
Antitumor Activity: A Case Study in Apoptosis Induction
Many imidazole-based compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[5] The Bcl-2 family of proteins are central regulators of this process. Pro-apoptotic proteins like Bax promote cell death, while anti-apoptotic proteins like Bcl-2 inhibit it. A high Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
One study found that a 1-(4-bromophenyl)-2-ethyl-1H-imidazole derivative, a close analog to our topic compound, exhibited outstanding antiproliferative activity against several cancer cell lines.[5] Its mechanism was shown to be the induction of apoptosis by increasing the expression of Bax and decreasing the expression of Bcl-2.[5]
Part 2: A Comparative Analysis of Biological Data and Reproducibility
To assess reproducibility, we must compare quantitative data from various sources. For anticancer agents, the half-maximal inhibitory concentration (IC50) is a standard measure of potency. Below, we compare the reported IC50 values for a key 1-phenyl-imidazole analog against various cancer cell lines, alongside standard chemotherapeutic agents used as positive controls in the original study.
Table 1: Comparative In Vitro Antiproliferative Activity (IC50, µM)
| Compound/Drug | A549 (Lung Cancer) | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) | L-02 (Normal Liver Cell) | Selectivity Index (L-02/HeLa) | Reference |
| Compound 4f * | 6.60 | 3.24 | 5.37 | >150 | ~46 | [5] |
| 5-Fluorouracil (5-FU) | 28.5 | 24.3 | 25.4 | >150 | ~6 | [5] |
| Methotrexate (MTX) | 35.1 | 18.2 | 31.6 | >150 | ~8 | [5] |
*Compound 4f is 1-(4-bromophenyl)-2-ethyl-1H-imidazole, a structural analog of Ethyl 1-phenyl-1h-imidazole-2-carboxylate.
Expert Analysis of the Data:
The data clearly indicates that Compound 4f is significantly more potent than the standard drugs 5-FU and MTX against the tested cancer cell lines.[5] Critically, it displays a much higher selectivity index, suggesting it is far less toxic to normal cells than cancer cells—a highly desirable characteristic for any potential therapeutic.[5]
Challenges in Reproducibility:
While these results are promising, a researcher aiming to reproduce them must consider several factors:
-
Cell Line Authenticity: The genetic makeup of cancer cell lines can drift over time and between labs. It is crucial to use authenticated cell lines from a reputable cell bank.
-
Assay Conditions: The specifics of the cytotoxicity assay (e.g., MTT, XTT, or SRB), incubation time, and cell seeding density can all impact the final IC50 value.
-
Compound Purity: The purity of the synthesized compound must be rigorously confirmed (e.g., by NMR, HPLC, and Mass Spectrometry) as impurities can lead to confounding results.
Antimicrobial and Antifungal Potential
Imidazole derivatives are widely recognized for their antimicrobial and antifungal properties.[6][7][8] The mechanism often involves disrupting the microbial cell membrane or inhibiting key enzymes.[1] For instance, many antifungal imidazoles target the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][9]
To ensure reproducibility in antimicrobial testing, standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) must be followed. Key parameters include:
-
Microbial Strain: Using well-characterized reference strains (e.g., from the ATCC).
-
Inoculum Preparation: Standardizing the concentration of the microbial suspension.
-
Growth Medium: Using a consistent and appropriate culture medium.
-
Endpoint Determination: Whether using broth microdilution to find the Minimum Inhibitory Concentration (MIC) or disk diffusion, the method for determining the endpoint must be consistent.
Part 3: Protocols for Self-Validating Systems
To empower researchers to validate these findings, we provide detailed, self-validating experimental protocols. The inclusion of positive and negative controls is non-negotiable for generating trustworthy data.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is designed to determine the IC50 value of a test compound against an adherent cancer cell line.
1. Cell Culture and Seeding: a. Culture cancer cells (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator. b. Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Seed 5,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of Ethyl 1-phenyl-1H-imidazole-2-carboxylate in DMSO. b. Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). c. Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include wells with media + DMSO (vehicle control) and wells with a known cytotoxic drug (positive control, e.g., Doxorubicin). d. Incubate the plate for 48 hours.
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
4. Formazan Solubilization and Absorbance Reading: a. Carefully remove the media from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes. d. Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 4: Visualizing Experimental and Logical Workflows
To further clarify the processes involved, we use Graphviz diagrams to illustrate key workflows.
Diagram 1: General Workflow for Synthesis and Biological Evaluation
Caption: Workflow from synthesis to biological data analysis.
Diagram 2: Simplified Apoptosis Signaling Pathway
Caption: Imidazole compound inducing apoptosis via Bcl-2/Bax.
Conclusion
The reproducibility of biological data for novel compounds like Ethyl 1-phenyl-1H-imidazole-2-carboxylate is paramount for its potential journey from a laboratory curiosity to a clinical candidate. While direct data on this specific molecule is limited, a thorough analysis of its close structural analogs provides a strong, scientifically-grounded starting point for investigation. The data suggests that 1-phenyl-imidazole derivatives are promising candidates for antitumor therapy, exhibiting high potency and favorable selectivity.
For researchers in the field, the path forward is clear: build upon this foundation by synthesizing the target compound to high purity, meticulously following standardized biological assay protocols, and including all necessary controls. By adhering to these principles of scientific integrity, the research community can collectively build a reliable and reproducible dataset, ultimately accelerating the discovery of new and effective medicines.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12).
- Pop, R., et al. (2021). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Letters in Drug Design & Discovery, 18(7), 675-684.
- Al-Wahaibi, L. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
- Owolabi, B. J., & Adewole, E. A. (2022). A Literature Review on Antimicrobial Activities of Imidazole. American Journal of IT and Applied Sciences Research.
- Liu, X., et al. (2018). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 23(10), 2469.
- Di Santo, R., et al. (2005). Antifungal Agents. 11. N-Substituted Derivatives of 1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: Synthesis, Anti-Candida Activity, and QSAR Studies. Journal of Medicinal Chemistry, 48(15), 4891-4903.
- Anonymous. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
- Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
- Sharma, A., et al. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
- Request PDF. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
-
SciSpace. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Retrieved from [Link]
- ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD.
- Indrasena Reddy K, et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113.
- Sharma, G., et al. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2014, 602802.
- Evans, M. A., et al. (2003). Synthesis and Cytotoxicity of Substituted Ethyl 2‐Phenacyl‐3‐phenylpyrrole‐4‐carboxylates. Archiv der Pharmazie, 336(6), 267-274.
- Wang, Y., et al. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry, 14(10), 1957-1971.
- Hayal, M. Y., Anatheil, A. H., & al Awadi, H. S. S. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Medicinal and Chemical Sciences, 7(10), 3045-3053.
-
PrepChem.com. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Retrieved from [Link]
- Grygorenko, O. O., et al. (2019).
- Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965.
- Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 245-256.
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. biolmolchem.com [biolmolchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 1-phenyl-1H-imidazole-2-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 1-phenyl-1H-imidazole-2-carboxylate, a substituted imidazole carboxylate. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
The disposal of any chemical waste is governed by a hierarchy of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[1][2][3] Individual states and institutions will also have their own specific requirements that must be followed. Therefore, it is crucial to consult your institution's Chemical Hygiene Plan (CHP) and your Environmental Health & Safety (EHS) department for specific guidance.[4][5][6]
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough understanding of the hazards associated with Ethyl 1-phenyl-1H-imidazole-2-carboxylate is essential. Based on data from similar imidazole and ester compounds, this substance should be handled as a hazardous chemical.
Known and potential hazards include:
-
Skin and Eye Irritation: Imidazole derivatives are known to be irritants.[7][8][9]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[8][10]
-
Toxicity: While specific toxicity data for this compound is limited, many imidazole derivatives have biological activity and should be handled with care.
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[7][10]
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[10]
Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[1][11] Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's EHS department. The container must be made of a material compatible with the chemical waste. For organic solvents and compounds like Ethyl 1-phenyl-1H-imidazole-2-carboxylate, a high-density polyethylene (HDPE) or glass container is typically appropriate.[2]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 1-phenyl-1H-imidazole-2-carboxylate."[11] Do not use abbreviations or chemical formulas. The label should also include the date of accumulation and the name of the generating researcher or lab.
-
Collection of Solid Waste: If the compound is a solid, carefully transfer it into the designated waste container using a chemically resistant spatula. Avoid creating dust.
-
Collection of Liquid Waste: If the compound is in solution, pour the liquid waste into the designated container using a funnel. Ensure that the solvent is compatible with other waste streams in the container if it is a mixed waste container. It is best practice to collect different solvent waste streams separately.
-
Rinsate Collection: Any equipment (e.g., glassware, spatulas) that has come into contact with the compound must be decontaminated. The initial rinsate from cleaning this equipment should also be collected as hazardous waste. A common procedure is a triple rinse. The first rinse should be with a suitable solvent (e.g., ethanol or acetone) to dissolve the compound, and this rinsate must be collected in the hazardous waste container. Subsequent rinses with water may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.
On-site Neutralization (When Permissible)
For some classes of chemicals, on-site neutralization to a less hazardous substance may be an option before disposal. However, for a specialty chemical like Ethyl 1-phenyl-1H-imidazole-2-carboxylate, this is generally not recommended without a validated and approved protocol from your EHS department. The reaction byproducts would also need to be characterized and disposed of as hazardous waste.
Storage of Hazardous Waste
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]
Key Storage Requirements:
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11][12]
-
Waste containers must be kept closed at all times, except when adding waste.[11]
-
Store the waste container in secondary containment to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
Final Disposal
The final disposal of the collected hazardous waste is managed by your institution's EHS department.
Procedural Steps:
-
Schedule a Pickup: Once the waste container is full (typically around 80-90% capacity to allow for expansion), or if the project is complete, contact your EHS department to schedule a waste pickup.[11]
-
Documentation: Complete any required waste manifests or pickup request forms accurately and completely. This documentation is a legal requirement and tracks the waste from "cradle-to-grave."[3]
-
Professional Disposal: The EHS department will then arrange for a licensed hazardous waste disposal company to transport and dispose of the chemical waste in accordance with all federal, state, and local regulations.[2][3] Common disposal methods for organic chemical waste include incineration at a permitted facility.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1-phenyl-1H-imidazole-2-carboxylate.
Caption: Disposal workflow for Ethyl 1-phenyl-1H-imidazole-2-carboxylate.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Based on the irritant properties of the imidazole and ester functional groups. |
| Primary Disposal Route | Collection by licensed hazardous waste contractor via EHS. | Ensures compliance with EPA and local regulations.[2][3] |
| Sewer Disposal | Prohibited | Organic chemical waste can harm aquatic life and damage wastewater treatment systems.[13] |
| Container Type | Chemically resistant, sealed container (e.g., HDPE, glass).[2] | To prevent leaks and reactions with the container material. |
| Labeling | "Hazardous Waste," full chemical name, date, and generator information.[11] | Required by law for tracking and safe handling. |
| Storage | Designated Satellite Accumulation Area with secondary containment.[11][12] | To prevent spills and ensure proper management of waste. |
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted in an environmentally responsible and compliant manner. Always prioritize safety and when in doubt, consult with your institution's Environmental Health & Safety department.
References
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- Chemical Safety - Occupational Health and Safety - Virginia Commonwealth University. (2022, May 8).
- Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico. (n.d.).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration. (n.d.).
- Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
- 1.31: Experiment_731_Esters _1_0 - Chemistry LibreTexts. (2024, November 19).
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
- Safety Data Sheet IMIDAZOLE - Remote Desktop Redirected Printer Doc - ChemSupply Australia. (2023, September 25).
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
- Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
- Imidazole SOP: Safety & Handling Procedures - Studylib. (n.d.).
- Safety Data Sheet: Imidazole - Carl ROTH. (n.d.).
- MSDS of Ethyl 1H-imidazole-2-carboxylate. (2010, October 11).
- 1 - SAFETY DATA SHEET. (2010, April 6).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
- Imidazole | C3H4N2 | CID 795 - PubChem - NIH. (n.d.).
- Safety Data Sheet - DC Fine Chemicals. (2025, May 22).
- Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk. (2008, May 28).
- Safety Data Sheet - Iolitec. (2018, February 21).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Laboratory chemical waste disposal guidelines - University of Otago. (n.d.).
- Ester Lab Student Handout - Ms. kropac. (n.d.).
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. Chemical Safety - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. research.columbia.edu [research.columbia.edu]
- 12. epa.gov [epa.gov]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
Comprehensive Handling & Safety Guide: Ethyl 1-phenyl-1H-imidazole-2-carboxylate
Executive Summary & Chemical Profile[1]
Ethyl 1-phenyl-1H-imidazole-2-carboxylate is a specialized heterocyclic building block often utilized in the synthesis of pharmaceutical intermediates (e.g., PARP inhibitors, antimicrobial agents). Structurally, it features an imidazole core substituted with a lipophilic phenyl group at the N1 position and an ethyl ester at the C2 position.
Unlike common solvents or reagents, specific toxicological data for this exact derivative may be limited in public databases compared to its 1H-imidazole analogs. Therefore, this guide adopts a Structure-Activity Relationship (SAR) based risk assessment , applying the "Precautionary Principle" used for novel pharmaceutical intermediates (NPIs).
| Property | Detail |
| Chemical Structure | Imidazole ring, N1-Phenyl, C2-Ethyl Ester |
| Physical State | Solid (Crystalline Powder) |
| Primary Hazards (Predicted) | Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), Potential Acute Toxicity (Oral) |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); limited water solubility due to phenyl group.[1][2] |
Risk Assessment & Hazard Identification
As a lipophilic imidazole derivative, this compound possesses increased bioavailability potential compared to its unsubstituted analogs.
-
Inhalation: High risk during weighing or transfer of dry powder. The imidazole moiety is a known respiratory irritant.[3]
-
Ocular: Esters and imidazoles can cause severe eye irritation or damage (Category 2A or 1).
-
Dermal: The phenyl group increases lipophilicity, potentially enhancing dermal absorption relative to Ethyl 1H-imidazole-2-carboxylate.
-
Ingestion: Harmful if swallowed (Acute Tox. 4 inferred from analog data).
Personal Protective Equipment (PPE) Specifications
The following PPE standards are non-negotiable for handling this compound in a research setting.
A. Respiratory Protection
Requirement: ISO 16975-3 Level or NIOSH N95/P100
-
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Secondary Control: If fume hood work is not feasible (e.g., equipment maintenance), a half-face respirator with P100 (HEPA) cartridges is required.
-
Rationale: Prevents sensitization and irritation of the mucous membranes common with imidazole dusts.
B. Hand Protection (Glove Selection)
Requirement: Nitrile Rubber (Double Gloving Protocol)
-
Inner Glove: 4 mil (0.10 mm) Nitrile (Examination grade).
-
Outer Glove: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (Long cuff).
-
Rationale: While solid powders have low permeation rates, the lipophilic nature of the phenyl group suggests that if the substance is dissolved in organic solvents (e.g., DCM), permeation breakthrough can occur rapidly.
-
Note: If dissolved in Dichloromethane (DCM) , use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves, as nitrile degrades immediately in DCM.
-
C. Ocular & Face Protection
Requirement: Chemical Splash Goggles (Indirect Vent) [2]
-
Safety glasses with side shields are insufficient for handling fine powders of irritant heterocycles due to the risk of airborne dust entering from the top or sides.
D. Body Protection
Requirement: Lab Coat (High-Neck/Snap closure) + Long Pants + Closed-Toe Shoes
-
Synthetic/Cotton blend lab coats are standard. For scale-up (>100g), use Tyvek® disposable sleeves to prevent cuff contamination.
Operational Workflow: Safe Handling Protocol
The following diagram outlines the decision logic for PPE and handling based on the state of the chemical.
Figure 1: Decision Logic for PPE selection and handling based on physical state and solvent compatibility.
Step-by-Step Protocol
1. Preparation (Pre-Work)
-
Engineering Check: Verify fume hood face velocity is 0.3–0.5 m/s.
-
Decontamination Prep: Prepare a "wet wipe" station (paper towels soaked in 70% Ethanol) inside the hood to immediately wipe up minor powder spills.
-
Balance Setup: Place the analytical balance inside the hood. If vibration is an issue, use a marble slab or stop airflow momentarily only during the final read, keeping the sash as low as possible.
2. Weighing & Transfer
-
Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves.
-
Open Container: Tap the container gently on the benchtop to settle dust before opening.
-
Transfer: Use a disposable anti-static spatula. Avoid using metal spatulas if the compound is suspected to be statically charged, as this causes "jumping" of the powder.
-
Closing: Wipe the threads of the bottle neck with a dry Kimwipe before resealing to prevent cap seizing (esters can sometimes degrade plastic caps over years, though less likely with solids).
3. Reaction Monitoring (TLC/HPLC)
-
When spotting TLC plates, assume the solution is potent.
-
Use UV visualization (254 nm) to detect spills on the benchtop (the phenyl-imidazole chromophore is UV active).
4. Spill Cleanup
-
Powder: Do not dry sweep. Cover with wet paper towels (ethanol/water) to dampen, then wipe up. This prevents aerosolization.[2][3]
-
Solution: Absorb with vermiculite or spill pads.
Disposal & Environmental Compliance
Core Directive: Do not dispose of down the drain. Imidazole derivatives can be toxic to aquatic life (aquatic toxicity is a common hazard for N-heterocycles).
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Chemical Solid | Bag in double-sealed polyethylene bags. Label as "Toxic/Irritant Solid Organic." |
| Liquid Waste | Organic Solvent Waste | Segregate into Halogenated or Non-Halogenated streams depending on the co-solvent. |
| Contaminated Sharps | Hazardous Sharps | Needles/syringes used with the solution must go into rigid sharps containers, not trash. |
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[4] Hold eyelids apart. The ester functionality can hydrolyze to acid/alcohol, causing stinging; immediate dilution is key.
-
Skin Contact: Wash with soap and water.[4][1][3] Do not use ethanol to wash skin, as it may increase the absorption of the lipophilic phenyl ring.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.
References
-
PubChem. (2023). Ethyl 1H-imidazole-2-carboxylate (Analog Data).[1][5] National Library of Medicine. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
